Ethyl 2-Oxo-4-phenylbutyrate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOGYOLJXMZ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747770 | |
| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189911-53-2 | |
| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 2-Oxo-4-phenylbutyrate-d5
Topic: Ethyl 2-Oxo-4-phenylbutyrate-d5 Chemical Properties Content Type: Technical Monograph / Application Guide Audience: Pharmaceutical Researchers, Bioanalytical Scientists, and Process Chemists.
Advanced Applications in ACE Inhibitor Development and Bioanalysis
Executive Summary
This compound (EOPB-d5) is the stable isotope-labeled analog of Ethyl 2-oxo-4-phenylbutyrate, a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril , Enalapril , and Lisinopril .
In pharmaceutical R&D, this compound serves two primary high-value functions:
-
Bioanalytical Internal Standard (IS): It provides precise quantification of EOPB and its metabolites in biological matrices, correcting for matrix effects and extraction variability in LC-MS/MS workflows.
-
Mechanistic Probe: It acts as a tracer in metabolic stability studies, specifically tracking the stereoselective reduction of the
-keto group to the chiral alcohol, a key step in activating the prodrug scaffold.
This guide outlines the physicochemical properties, synthesis logic, and validated analytical protocols for utilizing EOPB-d5 in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The deuterated analog differs from the parent compound by the substitution of five hydrogen atoms with deuterium (
Table 1: Comparative Chemical Properties
| Property | Ethyl 2-Oxo-4-phenylbutyrate (Parent) | This compound (Isotope) |
| CAS Number | 64920-29-2 | 1189911-53-2 |
| Molecular Formula | ||
| Molecular Weight | 206.24 g/mol | 211.27 g/mol |
| Isotopic Purity | Natural Abundance | |
| Appearance | Pale yellow liquid | Pale yellow liquid |
| Density | 1.091 g/mL | ~1.13 g/mL (Estimated via isotope effect) |
| Boiling Point | 132 °C (2 mmHg) | ~131-133 °C (2 mmHg) |
| Solubility | DMSO, Chloroform, Ethyl Acetate | DMSO, Chloroform, Ethyl Acetate |
| Storage | 2-8°C, Hygroscopic | -20°C, Under Inert Gas ( |
Technical Note: The mass difference of +5 Da is ideal for mass spectrometry, preventing crosstalk between the analyte and the internal standard signal (M+0 vs M+5) even at high concentrations.
Synthesis & Structural Logic
The synthesis of EOPB-d5 typically mirrors the industrial route of the non-deuterated parent but utilizes (2-Bromoethyl)benzene-d5 as the starting material. This ensures the label is integral to the scaffold.
Mechanistic Workflow
The synthesis relies on a Grignard reaction followed by acylation with diethyl oxalate. This route is preferred over direct deuteration (H/D exchange) to prevent "label scrambling" at the acidic
Figure 1: Step-wise synthesis pathway ensuring stable incorporation of the deuterium label on the aromatic ring.
Analytical Protocol: LC-MS/MS Quantification
4.1 Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation is often insufficient due to the lipophilicity of EOPB. LLE (Liquid-Liquid Extraction) provides cleaner baselines.
-
Aliquot: Transfer 50 µL of plasma/reaction media to a glass tube.
-
IS Addition: Spike with 10 µL of EOPB-d5 working solution (1 µg/mL in Methanol).
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a fresh vial, evaporate to dryness under
, and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).
4.2 Mass Spectrometry Parameters (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the ester bond and the stability of the tropylium ion.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| EOPB (Target) | 207.1 | 91.1 (Tropylium) | 20 | 100 |
| EOPB (Target) | 207.1 | 133.1 (Loss of COOEt) | 15 | 100 |
| EOPB-d5 (IS) | 212.1 | 96.1 (Tropylium-d5) | 20 | 100 |
| EOPB-d5 (IS) | 212.1 | 138.1 (Loss of COOEt) | 15 | 100 |
Scientific Rationale: The transition to the tropylium ion (91.1 for parent, 96.1 for d5) is the most abundant and stable fragment for alkyl-benzenes, providing the highest sensitivity (Signal-to-Noise ratio).
Metabolic Application: Tracking Chiral Reduction
A key step in ACE inhibitor synthesis is the stereoselective reduction of the ketone in EOPB to a hydroxyl group.[1][2] EOPB-d5 is essential for determining the Kinetic Isotope Effect (KIE) and verifying that the enzymatic reduction does not involve the aromatic ring.
Pathway Visualization
The diagram below illustrates the bioreduction pathway and where the d5 label remains intact, validating the metabolite structure.
Figure 2: Metabolic pathway tracking. The d5 label (red zone) remains stable throughout reduction and hydrolysis, allowing precise quantification of the active chiral intermediate.
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: Moderate. The
-keto ester moiety is susceptible to hydrolysis in the presence of moisture. -
Light Sensitivity: Low, but long-term storage in amber vials is recommended to prevent photo-oxidation of the benzylic position.
-
Isotopic Stability: The aromatic C-D bonds are non-exchangeable under physiological conditions (
), making it a robust standard.
Safety Protocols
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Dispose of as halogenated organic waste (due to Deuterium classification in some protocols) or general organic solvent waste.
References
-
Splendid Lab. this compound Product Specification & CAS 1189911-53-2. Retrieved from
-
LGC Standards. Ethyl 2-oxo-4-phenylbutyrate Reference Materials. Retrieved from
-
ChemicalBook. this compound Properties and Safety. Retrieved from [5]
- Ni, Y., et al. (2012).Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Organic Letters.
-
MedChemExpress. Stable Isotope Labeling in Drug Development. Retrieved from
Sources
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
The Gold Standard: A Technical Guide to Deuterated Standards for Pharmaceutical Intermediates
In the landscape of modern pharmaceutical development, the precise and accurate quantification of drug candidates and their metabolites is not just a goal; it is a prerequisite for safety, efficacy, and regulatory approval. This guide provides an in-depth exploration of deuterated internal standards, the undisputed "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] We will delve into the core principles that underpin their superiority, the practicalities of their synthesis and implementation, and the regulatory landscape that governs their use.
The Principle of Isotope Dilution Mass Spectrometry: Why Deuterium?
At the heart of quantitative mass spectrometry lies the challenge of analytical variability.[2] Inconsistent sample extraction, instrument drift, and the unpredictable nature of matrix effects can all introduce significant error, compromising data integrity.[2][3][4] An ideal internal standard (IS) is the cornerstone of mitigating these variabilities. It is a compound of known concentration, added to every sample at the beginning of the analytical workflow, that behaves identically to the analyte of interest.[2]
Stable isotope-labeled (SIL) internal standards, and specifically deuterated standards, are considered the most effective because they are chemically identical to the analyte.[1][2][3] One or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their identical physicochemical properties ensure they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[3][5][6] This principle, known as Isotope Dilution Mass Spectrometry (IDMS), is the most accurate quantitative method available.[2]
Deuterium is the preferred isotope for several reasons: it is non-radioactive, chemically stable, and its substitution for hydrogen results in minimal changes to the compound's chemical reactivity and chromatographic behavior.[5]
The Critical Role of Deuterated Standards in Bioanalysis
The use of deuterated internal standards is particularly vital in the analysis of complex biological matrices such as plasma, blood, and urine.[1] Endogenous components in these matrices can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[2] The co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix environment at the same time, leading to a more accurate and precise quantification.[1]
Key Advantages of Deuterated Internal Standards:
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards effectively normalize for signal suppression or enhancement caused by the sample matrix.[5][7]
-
Improved Reproducibility: They compensate for variations in sample preparation, injection volume, and instrument response, leading to consistent results across different analytical runs and laboratories.[3][5]
-
Reduced Matrix Effects: The identical chemical nature of the deuterated standard and the analyte ensures they are equally affected by interfering compounds, thus minimizing their impact on quantification.[5][7]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][8]
Synthesis and Quality Control of Deuterated Standards
The utility of a deuterated internal standard is fundamentally dependent on its quality. The synthesis process must be carefully controlled to ensure high isotopic and chemical purity.
Synthetic Approaches
Several methods are employed for the synthesis of deuterated compounds:
-
Controlled Chemical Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium-rich source, often catalyzed by a metal.[5]
-
Catalytic Deuteration: This technique introduces deuterium selectively using catalysts like palladium or platinum under deuterium gas (D2).[4]
-
De Novo Chemical Synthesis: This approach builds the molecule from deuterated precursors, offering complete control over the position and number of deuterium atoms.[3][4][9]
-
Biosynthetic Labeling: This involves growing cells or microorganisms in a deuterium-enriched medium to produce labeled metabolites.[4][10]
The choice of synthetic route depends on the complexity of the molecule, the desired labeling pattern, and cost considerations.
Quality Control: Ensuring Purity and Stability
Stringent quality control is essential to verify the identity, purity, and stability of the deuterated standard.[11]
-
Isotopic Purity: This refers to the percentage of the compound that is enriched with deuterium.[12] It is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[8] Isotopic enrichment should typically be ≥98%.[3][5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) are key techniques for determining isotopic purity.[11][13]
-
Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.[3] A chemical purity of >99% is generally required.[3]
-
Label Stability: The deuterium label must be placed on a non-exchangeable position within the molecule to prevent its loss during sample preparation and analysis.[14] Placing deuterium on heteroatoms like oxygen or nitrogen should be avoided.[14]
-
Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent cross-talk. A mass increase of +6 or +7 is often needed, especially if the analyte contains atoms with multiple natural isotopes, like chlorine.[6]
The Kinetic Isotope Effect: A Tool in Drug Discovery
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5][15] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[16][17][18][19]
Medicinal chemists have leveraged the KIE to slow the metabolism of drug candidates by cytochrome P450 (CYP) enzymes.[16][17][18] By strategically placing deuterium at sites of metabolic attack, it is possible to:
-
Enhance safety by reducing the formation of reactive metabolites.[19]
-
Allow for less frequent dosing.[21]
This "deuterium switch" strategy has led to the development and FDA approval of several deuterated drugs.[20][22][23][24]
Bioanalytical Method Validation with Deuterated Standards
Regulatory agencies require that bioanalytical methods be validated to ensure they are reliable for their intended use.[8][25][26] The use of deuterated internal standards is a cornerstone of a robust validation process.[27]
A typical bioanalytical method validation workflow includes the following key parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations should be within ±15% of the nominal concentration. |
Experimental Protocol: Generic LC-MS/MS Method for a Pharmaceutical Intermediate in Plasma
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte and the deuterated internal standard (e.g., analyte-d4) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the working internal standard solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: Bioanalytical workflow using a deuterated internal standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. fda.gov [fda.gov]
- 9. d-nb.info [d-nb.info]
- 10. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. isowater.com [isowater.com]
- 16. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Portico [access.portico.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. isotope.com [isotope.com]
- 22. salamandra.net [salamandra.net]
- 23. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. anivet.au.dk [anivet.au.dk]
- 26. resolvemass.ca [resolvemass.ca]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 2-Oxo-4-phenylbutyrate-d5 molecular weight
An In-depth Technical Guide to the Molecular Weight and Applications of Ethyl 2-Oxo-4-phenylbutyrate-d5
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a deuterated isotopologue of a key intermediate in pharmaceutical synthesis. The document details the calculation of its molecular weight, explores the scientific rationale behind isotopic labeling, and outlines its significant applications in drug development and metabolic research. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the compound's properties and utility.
Introduction: The Significance of Isotopic Labeling
Ethyl 2-Oxo-4-phenylbutyrate is a critical building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used to manage hypertension.[1] The introduction of deuterium, a stable isotope of hydrogen, into this molecule creates this compound. This isotopic labeling is a powerful tool in modern drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates. The heavier isotope can alter the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE), which provides invaluable data for designing more stable and effective therapeutics.
Molecular Weight Determination: A Comparative Analysis
The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, it is crucial to precisely calculate this value based on the specific isotopes incorporated.
Molecular Formula and Composition
-
Ethyl 2-Oxo-4-phenylbutyrate (Non-deuterated): The standard form of the compound has the molecular formula C₁₂H₁₄O₃.[2][3][4]
-
This compound (Deuterated): The deuterated variant, with five deuterium atoms, has the molecular formula C₁₂H₉D₅O₃.[5]
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The key difference in this calculation is the use of the atomic weight of deuterium (D ≈ 2.014 amu) versus protium (H ≈ 1.008 amu).
Table 1: Comparative Molecular Weight Calculation
| Constituent Element | Atomic Weight (amu) | Non-Deuterated (C₁₂H₁₄O₃) | Deuterated (C₁₂H₉D₅O₃) |
| Carbon (C) | ~12.011 | 12 x 12.011 = 144.132 | 12 x 12.011 = 144.132 |
| Hydrogen (H) | ~1.008 | 14 x 1.008 = 14.112 | 9 x 1.008 = 9.072 |
| Deuterium (D) | ~2.014 | 0 | 5 x 2.014 = 10.070 |
| Oxygen (O) | ~15.999 | 3 x 15.999 = 47.997 | 3 x 15.999 = 47.997 |
| Total Molecular Weight | ~206.24 g/mol [3][4][6][7] | ~211.27 g/mol [5] |
This calculated molecular weight for the deuterated compound aligns with the value provided by chemical suppliers.[5]
The Scientific Rationale for Deuteration in Drug Development
The strategic replacement of hydrogen with deuterium at specific molecular positions can significantly influence a drug candidate's metabolic fate. This is primarily due to the Kinetic Isotope Effect (KIE).
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium. This slowing of the reaction rate is the KIE. In drug metabolism, many oxidative reactions are carried out by Cytochrome P450 (CYP450) enzymes and involve the breaking of C-H bonds.
Caption: KIE slows the metabolic breakdown of a deuterated drug.
Application in DMPK Studies
Deuterated compounds like this compound serve as invaluable internal standards in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Their near-identical chemical behavior to the non-deuterated analyte ensures they co-elute chromatographically, but their distinct mass allows for separate detection and accurate quantification.
Role in Pharmaceutical Synthesis
Ethyl 2-Oxo-4-phenylbutyrate is a well-established precursor for the synthesis of ACE inhibitors.[1] The bioreduction of this ketoester is a key step in producing the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutyrate, which is a vital intermediate for these drugs.[8][9]
Caption: Synthesis pathway from EOPB to ACE inhibitors.
Analytical Characterization Protocols
Confirming the identity and isotopic enrichment of this compound requires specific analytical techniques.
Mass Spectrometry
In mass spectrometry, the deuterated compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than its non-deuterated counterpart.
Table 2: Expected Mass Spectrometry Peaks
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |
| Ethyl 2-Oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | 206.0943 | 207.0943 |
| This compound | C₁₂H₉D₅O₃ | 211.1257 | 212.1257 |
Experimental Protocol: HRMS Verification
Objective: To confirm the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile with 0.1% formic acid).
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., an Orbitrap or TOF instrument) coupled with an electrospray ionization (ESI) source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis:
-
Identify the monoisotopic peak for the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the theoretical exact mass (212.1257 for [C₁₂H₉D₅O₃+H]⁺).
-
Utilize the instrument software to predict the elemental formula from the accurate mass and isotopic pattern to confirm the presence of five deuterium atoms.
-
Conclusion
This compound is more than just a heavier version of a pharmaceutical intermediate. Its increased molecular weight of approximately 211.27 g/mol is a direct consequence of isotopic labeling that imparts significant value in research and development. This deuterated compound is a critical tool for pharmacokinetic studies, a reliable internal standard for quantitative analysis, and an essential component in the synthesis of advanced therapeutic agents. Understanding its properties is fundamental for scientists and researchers aiming to innovate within the pharmaceutical landscape.
References
- CRO Splendid Lab Pvt. Ltd.
- ChemicalBook.
- LGC Standards.
- LookChem.
- Alfa Chemistry.
- PubChem.
- SIELC Technologies.
- Sigma-Aldrich.
- Dakenchem.
- ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR.
- PubMed. Production of ethyl (R)
- Taicang Puyuan Pharmaceutical Co., Ltd. EOPB (Ethyl 2-oxo-4-phenylbutyrate): Key Applications and Synthesis Methods for Fine Chemicals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 2-oxo-4-phenylbutyrate (>90%) | LGC Standards [lgcstandards.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quintessential Guide to Ethyl 2-Oxo-4-phenylbutyrate-d5: From Commercial Availability to Bioanalytical Application
For researchers, scientists, and professionals in drug development, the meticulous quantification of analytes in biological matrices is a cornerstone of robust pharmacokinetic and metabolic studies. The advent of stable isotope-labeled internal standards has revolutionized bioanalysis, and among these, deuterated compounds stand out for their ability to ensure precision and accuracy. This guide provides a comprehensive technical overview of Ethyl 2-Oxo-4-phenylbutyrate-d5, a crucial tool in the development of angiotensin-converting enzyme (ACE) inhibitors and related pharmaceutical compounds. We will delve into its commercial availability, quality control considerations, and a detailed protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Significance of Ethyl 2-Oxo-4-phenylbutyrate and its Deuterated Analog
Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its structure serves as a foundational building block for the creation of these life-saving medications. In the realm of drug development and clinical research, the accurate measurement of the parent drug or its precursors in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
This is where this compound comes into play. As a deuterated analog, it is an ideal internal standard for mass spectrometry-based bioanalysis. By replacing five hydrogen atoms with deuterium, its mass is increased by five atomic mass units. This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-perfect chemical mimicry is the key to its effectiveness as an internal standard, as it co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer's source, thereby correcting for variations in sample preparation and instrument response.
Commercial Availability and Sourcing
This compound is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds and pharmaceutical reference standards. When sourcing this material, it is crucial to consider not only the price but also the purity, isotopic enrichment, and the quality of the accompanying documentation.
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | alpha-Oxo-benzenebutanoic Acid Ethyl Ester-d5 | TRC-E925385 | >90% | Custom synthesis available |
| CRO Splendid Lab Pvt. Ltd. | This compound | CSL-9749 | High Purity | Inquire for details |
| MedchemExpress | Ethyl 2-oxo-4-phenylbutanoate-d5 | HY-113459S | High Purity | 1mg, 5mg |
This table is for illustrative purposes and availability may vary. Always confirm with the supplier for the most current information.
Quality Control and Analytical Validation: A Self-Validating System
The integrity of any bioanalytical method hinges on the quality of the internal standard. For this compound, two key quality attributes must be rigorously assessed: chemical purity and isotopic purity.
3.1. Chemical Purity
This refers to the absence of any non-isotopically labeled impurities. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the chemical purity. A high chemical purity (typically >98%) ensures that no other compounds will interfere with the analysis.
3.2. Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. This is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. Isotopic enrichment is typically determined by mass spectrometry. A high-resolution mass spectrometer can resolve the isotopic peaks and allow for the calculation of the percentage of the d5 species. An isotopic purity of ≥98% is generally considered acceptable for most bioanalytical applications.
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart in biological matrices such as plasma, serum, or urine. The following section outlines a comprehensive, step-by-step protocol for such an analysis.
Experimental Workflow
The overall workflow for the quantification of Ethyl 2-Oxo-4-phenylbutyrate in a biological matrix using its deuterated internal standard is depicted in the following diagram.
Navigating the Analytical Maze: A Technical Guide to the Purity and Characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5
For Immediate Release
In the landscape of pharmaceutical development and scientific research, the precision of analytical standards is paramount. This is particularly true for stable isotope-labeled (SIL) compounds, which are indispensable tools in quantitative bioanalysis and metabolic studies.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical methodologies for establishing the purity and comprehensive characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5. This deuterated analog of a key pharmaceutical intermediate serves as a vital internal standard in numerous analytical applications.[1][4]
The narrative that follows is structured not as a rigid template, but as a logical progression, mirroring the scientific process itself. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a robust framework for assessing the quality of this and other critical SIL reagents.
Foundational Understanding: Synthesis and Potential Impurities
A thorough characterization begins with an understanding of the compound's synthetic origins. Ethyl 2-Oxo-4-phenylbutyrate is commonly synthesized via a Grignard reaction between a phenylethyl magnesium halide and diethyl oxalate, followed by hydrolysis.[5][6] The introduction of the deuterium labels (d5) is typically achieved by using a deuterated starting material, such as β-bromoethylbenzene-d5.
This synthetic route, while effective, can introduce a predictable profile of process-related impurities.[7][8] A proactive understanding of these potential contaminants is the first pillar of a robust analytical strategy.
Common Impurity Classes:
-
Starting Materials: Unreacted β-bromoethylbenzene-d5 and diethyl oxalate.
-
By-products: Homocoupling of the Grignard reagent can lead to the formation of 1,6-diphenylhexane-d10. Side reactions with the keto-ester product can also occur.[6]
-
Degradation Products: The α-keto ester functionality is susceptible to hydrolysis and transesterification.[9]
A comprehensive impurity profile is not merely a list of potential contaminants; it is a roadmap for the development of specific and sensitive analytical methods.[7]
The Analytical Gauntlet: A Multi-Technique Approach to Purity and Identity
No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-pronged approach, where each technique offers a unique and complementary piece of the puzzle, is essential for a comprehensive assessment.
Chromatographic Purity: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of non-volatile organic compounds.[10][11] For this compound, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column Selection: A C18 column is a suitable starting point for the separation of this moderately polar analyte from its potential impurities.[12]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective.[12] The addition of a small amount of an acid, such as formic acid, can improve peak shape.
-
Detection: UV detection at the λmax of the α-keto ester chromophore provides sensitive and linear quantitation.
-
Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for purpose.[13][14] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]
Data Presentation: Representative HPLC Purity Data
| Parameter | Result | Acceptance Criteria |
| Purity (by area %) | 99.8% | ≥ 98.0% |
| Largest Single Impurity | 0.15% | ≤ 0.2% |
| Total Impurities | 0.20% | ≤ 0.5% |
The following diagram illustrates the logical workflow for HPLC method development and validation.
Caption: HPLC Method Development and Validation Workflow.
Structural Elucidation and Isotopic Enrichment: The NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of organic molecules and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.[][19]
-
¹H NMR (Proton NMR): This technique provides information on the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[20] The remaining proton signals (e.g., from the ethyl group) confirm the core structure. The presence of small residual proton signals at the deuterated positions allows for the calculation of isotopic enrichment.
-
²H NMR (Deuterium NMR): For highly enriched compounds, deuterium NMR can be a more direct and quantitative method for determining the sites and extent of deuteration.[20]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[19]
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer. Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
²H NMR Acquisition (Optional): If required, acquire a ²H NMR spectrum.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons at each position. The isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the deuterated regions to the integrals of the non-deuterated protons.
Molecular Weight Confirmation and Isotopic Distribution: The Mass Spectrometry Insight
Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound and can be used to confirm the incorporation of deuterium atoms.[] It also serves as a sensitive tool for detecting impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of this peak will reflect the presence of the five deuterium atoms.
Data Presentation: Summary of Spectroscopic and Mass Spectrometric Data
| Technique | Parameter | Result |
| ¹H NMR | Structure Confirmation | Consistent with the structure of Ethyl 2-Oxo-4-phenylbutyrate |
| ¹H NMR | Isotopic Enrichment | ≥ 98 atom % D |
| Mass Spec | Molecular Weight | [M+H]⁺ consistent with C₁₂H₉D₅O₃ |
The following diagram illustrates the interplay of these core analytical techniques in the comprehensive characterization of this compound.
Caption: Interconnectivity of Analytical Characterization Techniques.
Conclusion: A Commitment to Quality
The purity and characterization of a stable isotope-labeled internal standard like this compound are not mere data points; they are the foundation upon which the accuracy and reliability of subsequent research are built.[3][4] A meticulous and multi-faceted analytical approach, as outlined in this guide, is non-negotiable. By understanding the synthetic process, anticipating potential impurities, and employing a suite of orthogonal analytical techniques, researchers can have the utmost confidence in the quality of their standards, ultimately contributing to the integrity and success of their scientific endeavors.
References
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.
-
Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem - NIH. Available at: [Link]
-
Ethyl 2-oxo-4-phenylbutyrate - SIELC Technologies. Available at: [Link]
- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents.
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
- CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
-
Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Available at: [Link]
-
14.17: The Use of Deuterium in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio. Available at: [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents.
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available at: [Link]
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents.
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
64920-29-2 Ethyl 2-oxo-4-phenylbutyrate - Reference Standard - SynThink. Available at: [Link]
-
Stable Isotope-labeled Standards - Amerigo Scientific. Available at: [Link]
-
Sodium Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]
-
An improved system and analytical method for determining oxygen isotopes in 18 O-enriched water samples - RSC Publishing. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]
-
Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Available at: [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
-
How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available at: [Link]
-
Isotopic analysis | Chemistry | Research Starters - EBSCO. Available at: [Link]
-
Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 5. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. particle.dk [particle.dk]
- 15. resolvemass.ca [resolvemass.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. pharmaerudition.org [pharmaerudition.org]
- 19. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Use of Ethyl 2-Oxo-4-phenylbutyrate-d5 as an internal standard
Application Note: High-Precision Quantification of Ethyl 2-Oxo-4-phenylbutyrate (EOPB) Using Isotope Dilution Mass Spectrometry
Executive Summary
This guide details the protocol for using Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as an internal standard (IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB).[1] EOPB is a critical chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Benazepril.
Precise quantification of EOPB is essential for monitoring biocatalytic reduction efficiency (conversion to (R)-2-hydroxy-4-phenylbutyrate) and for profiling impurities in final drug substances.[1] This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to eliminate errors caused by matrix effects, extraction variability, and ionization suppression.
Technical Specifications & Material Requirements
Chemical Identity
| Component | Analyte (Native) | Internal Standard (IS) |
| Name | Ethyl 2-oxo-4-phenylbutyrate | This compound |
| CAS Number | 64920-29-2 | 1189911-53-2 |
| Formula | C₁₂H₁₄O₃ | C₁₂H₉D₅O₃ |
| MW | 206.24 g/mol | 211.27 g/mol |
| Labeling | None | Phenyl-d5 (Ring labeled) |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Reagents
-
LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Formic Acid (FA) or Ammonium Acetate (for ionization stability).[1]
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]
Experimental Protocol
Standard Preparation Strategy
Critical Causality: Esters are susceptible to hydrolysis or transesterification.[1] Avoid storing stock solutions in protic solvents (like methanol) for extended periods if acidic/basic conditions exist.[1] Acetonitrile is the preferred solvent for stock preparation.[1]
-
Stock Solutions (1 mg/mL):
-
Dissolve 10 mg of EOPB and EOPB-d5 separately in 10 mL of Acetonitrile.
-
Store at -20°C. Stability: >3 months.[1]
-
-
Internal Standard Working Solution (ISWS):
-
Dilute EOPB-d5 stock to 1 µg/mL in 50:50 ACN:Water.[1]
-
Note: This concentration should yield a signal intensity ~10x the Lower Limit of Quantification (LLOQ).
-
Sample Preparation Workflow
This protocol addresses two common matrices: Biocatalytic Reaction Mixtures (Fermentation Broth) and Plasma (PK Studies).[1]
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of sample (Broth or Plasma) into a 1.5 mL centrifuge tube.
-
Spike IS (Crucial Step): Add 20 µL of ISWS (EOPB-d5) to every sample, blank, and calibrator.[1]
-
Protein Precipitation / Extraction:
-
Add 200 µL of cold Acetonitrile (for protein crash) OR 500 µL Ethyl Acetate (for liquid-liquid extraction).[1]
-
Vortex vigorously for 60 seconds.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Reconstitution:
-
Transfer supernatant to a clean vial.[1]
-
(If using Ethyl Acetate): Evaporate to dryness under N₂ stream and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).
-
-
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
Mass Spectrometry Settings (MRM)
Mode: Positive Electrospray Ionization (ESI+). The keto-ester functionality protonates readily
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| EOPB (Native) | 207.1 | 91.1 | 15 | Quantifier (Tropylium ion) |
| 207.1 | 135.1 | 10 | Qualifier (Loss of COOEt) | |
| EOPB-d5 (IS) | 212.1 | 96.1 | 15 | Quantifier (d5-Tropylium) |
Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the ester bond and the formation of the stable tropylium ion (C₇H₇⁺).
-
Native:
(Benzyl/Tropylium).[1] -
d5-IS:
(d5-Benzyl/Tropylium).[1] -
Note: The mass shift of +5 Da is retained in the fragment, ensuring zero cross-talk between analyte and IS channels.
Visualizations
Fragmentation Logic & MRM Transitions
The following diagram illustrates the structural fragmentation used for quantification.
Caption: Figure 1. ESI+ Fragmentation pathway.[1] The d5-label on the phenyl ring is retained in the primary product ion, ensuring specificity.
Analytical Workflow
Caption: Figure 2. Sample preparation workflow emphasizing the critical equilibration of the Internal Standard prior to extraction.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Linearity: The calibration curve (Ratio of Analyte Area / IS Area vs. Concentration) must have an
.[1] -
IS Response Consistency: The peak area of the IS in all samples should be within ±15% of the mean IS area in calibration standards.
-
Troubleshooting: If IS response drops significantly in specific samples, it indicates severe Matrix Suppression .[1] The method corrects for this, but extreme suppression (>50%) requires sample dilution.
-
-
Accuracy: Quality Control (QC) samples at Low, Medium, and High concentrations must calculate to within ±15% of nominal value.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutanoate.[1] Retrieved from [Link]
-
Splendid Lab. this compound Reference Standard (CAS 1189911-53-2).[1][4] Retrieved from [Link][1]
-
Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate... and their corresponding metabolites.[1][3][5] Journal of Inherited Metabolic Disease.[1][5] Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology: The "gold standard" for quantification.[1] Rapid Communications in Mass Spectrometry.[1][6] (General IDMS grounding).
Sources
- 1. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Method development for benazepril quantification with a deuterated standard
Method Development Guide & Standard Operating Procedure
Executive Summary
This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Benazepril in human plasma.
The Critical Challenge: Benazepril is an ester prodrug that rapidly hydrolyzes in vivo and ex vivo (in plasma) to its active metabolite, Benazeprilat .[1] A standard generic protocol will fail due to this conversion during sample processing, leading to underestimation of the parent drug and overestimation of the metabolite.
The Solution: This protocol utilizes a Deuterated Internal Standard (Benazepril-d5) and a strict Low-Temperature/Acidic Extraction workflow to freeze the equilibrium, ensuring data integrity.
Scientific Rationale & Mechanism
The Deuterated Advantage
We utilize Benazepril-d5 rather than a structural analog (e.g., Enalapril) for three non-negotiable reasons:
-
Co-elution: The d5-isotope co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.
-
Compensation: It corrects for physical losses during the extraction of the lipophilic ester.
-
Fidelity: It mirrors the hydrolysis rate of the analyte if slight degradation occurs (though our goal is to prevent this entirely).
Stability & Hydrolysis Control
Benazepril contains an ethyl ester moiety. Plasma esterases (e.g., butyrylcholinesterase) remain active after blood draw.
-
Mechanism: Ester
Carboxylic Acid (Benazeprilat) + Ethanol. -
Control: Esterases are pH-sensitive. Lowering plasma pH < 4.0 immediately upon harvesting or during extraction inhibits activity. Keeping samples at 4°C is mandatory.
Method Development Strategy (Workflow)
The following diagram illustrates the critical decision pathways for this specific method, emphasizing the stability controls.
Figure 1: Analytical workflow emphasizing the critical stabilization step to prevent prodrug-to-metabolite conversion.
Experimental Protocol
Materials & Reagents
-
Analyte: Benazepril HCl (Purity > 99%).
-
Internal Standard: Benazepril-d5 (Purity > 98%, isotopic enrichment > 99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).
Instrumentation Setup
Liquid Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 2.1 x 50 mm, 3.5 µm.
-
Temperature: 40°C (Improved mass transfer).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI) – Positive Mode.
MS/MS Parameters
The following transitions are selected based on the fragmentation of the protonated molecular ion
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Benazepril | 425.2 | 351.2 | 30 | 22 | Quantifier |
| Benazepril | 425.2 | 117.1 | 30 | 35 | Qualifier |
| Benazepril-d5 | 430.2 | 356.2 | 30 | 22 | Internal Standard |
| Benazeprilat | 397.2 | 351.2 | 30 | 25 | Monitor (Stability) |
Note: The transition 425 -> 351 represents the loss of the ester side chain. The d5 label is retained in the fragment, shifting it to 356.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.
-
Thaw: Thaw plasma samples in an ice bath (4°C). Do not use a water bath.
-
Aliquot: Transfer 200 µL of plasma to a clean polypropylene tube.
-
IS Spike: Add 20 µL of Benazepril-d5 working solution (e.g., 500 ng/mL). Vortex gently.
-
Buffer: Add 200 µL of 0.1% Formic Acid in water. (Acidifies matrix to stabilize ester).
-
Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It provides excellent recovery for the lipophilic benazepril while leaving polar benazeprilat and salts behind.
-
-
Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a fresh glass tube.
-
Dry: Evaporate under a gentle stream of Nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).
Chromatographic Conditions
Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Sample Loading |
| 3.00 | 90 | Elution of Analyte |
| 4.00 | 90 | Wash |
| 4.10 | 20 | Re-equilibration |
| 5.50 | 20 | End of Run |
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "Self-Validating" as per the E-E-A-T requirement, the following acceptance criteria must be met during the run:
-
Linearity:
using a weighting factor. -
Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV% must be <15% (<20% for LLOQ).
-
IS Response: The variation of IS peak area should not exceed ±50% of the mean IS response in calibration standards.
-
Carryover: Blank sample after ULOQ must show <20% of the LLOQ signal.
Troubleshooting & Optimization Logic
If results fail validation, follow this logic pathway:
Figure 2: Decision matrix for troubleshooting common bioanalytical failures.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Parekh, S. A., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for MRM transitions).
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethyl 2-Oxo-4-phenylbutyrate in Plasma using Deuterated Internal Standard
Executive Summary
This technical guide details the application of Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB) in biological matrices.
EOPB is a critical pharmaceutical intermediate, serving as the α-keto ester precursor for Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril and Enalapril . In pharmacokinetic and toxicokinetic studies, accurate quantification of EOPB is essential to monitor:
-
Impurity Profiling: Trace levels of unreacted intermediate in final drug formulations or patient plasma.
-
Metabolic Flux: The stereoselective enzymatic reduction of the keto-group (EOPB) to the hydroxy-group (Ethyl 2-hydroxy-4-phenylbutyrate), a key step in chiral drug synthesis and in vivo metabolism.
This protocol leverages the d5-labeled isotopologue to correct for matrix effects, extraction variability, and ionization suppression, ensuring data integrity in compliance with FDA/EMA bioanalytical guidelines.
Scientific Rationale & Mechanism
Why Deuterated Internal Standards?
In LC-MS/MS bioanalysis, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely compromise quantitation accuracy.
-
Structural Identity: EOPB-d5 shares identical physicochemical properties (pKa, LogP, solubility) with the analyte (EOPB), ensuring they co-elute and experience the exact same matrix environment.
-
Mass Differentiation: The substitution of 5 hydrogen atoms with deuterium (typically on the phenyl ring) creates a mass shift of +5 Da (Precursor m/z 207 → 212). This prevents "cross-talk" between the analyte and IS channels while maintaining identical retention times.
Critical Stability Insight: Esterase Activity
Expert Note: EOPB is an ester.[1] Rodent plasma (rat/mouse) contains high levels of carboxylesterases which can rapidly hydrolyze EOPB to its acid form (2-oxo-4-phenylbutyric acid) ex vivo.
-
Protocol Requirement: Blood collection must involve immediate acidification (e.g., K2EDTA tubes with added Formic Acid or NaF) to inhibit esterase activity. Failure to stabilize the matrix will lead to underestimation of EOPB concentration.
Experimental Workflow Visualization
The following diagram outlines the critical decision points in the bioanalytical workflow, highlighting the stabilization step often missed in standard protocols.
Caption: Workflow highlighting the critical esterase inhibition step required for stabilizing EOPB in plasma prior to LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Quantitation
Materials & Reagents[2]
-
Analyte: Ethyl 2-oxo-4-phenylbutyrate (EOPB), >98% purity.[2]
-
Internal Standard: this compound (EOPB-d5), >98% isotopic purity.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).
-
Matrix: Drug-free plasma (Human/Rat) containing K2EDTA.
Stock Solution Preparation
-
Master Stock (Analyte): Dissolve 1.0 mg EOPB in 1.0 mL MeCN (1 mg/mL). Store at -20°C.
-
Master Stock (IS): Dissolve 1.0 mg EOPB-d5 in 1.0 mL MeCN (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Master Stock (IS) with 50% MeCN/Water to a final concentration of 200 ng/mL . This will be spiked into every sample.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) for this lipophilic compound to remove phospholipids and improve column life.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Stabilization (If not done at collection): Add 5 µL of 5% Formic Acid immediately.
-
IS Spiking: Add 10 µL of Working IS Solution (EOPB-d5) . Vortex for 10 sec.
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 0.1% FA in Water : MeCN). Vortex and transfer to LC vials.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Isocratic hold)
-
0.5 - 3.0 min: 10% B → 90% B (Linear Ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% B → 10% B
-
4.1 - 5.5 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Identification |
| EOPB (Analyte) | 207.1 [M+H]+ | 91.1 (Tropylium) | 20 | 50 | Quantifier |
| 207.1 [M+H]+ | 133.1 (Loss of COOEt) | 15 | 50 | Qualifier | |
| EOPB-d5 (IS) | 212.1 [M+H]+ | 96.1 (d5-Tropylium) | 20 | 50 | Quantifier |
Note: The transition to the tropylium ion (m/z 91 for unlabeled, m/z 96 for d5) is highly specific for phenyl-alkyl compounds.
Method Validation & Data Analysis
Linearity & Calibration
-
Prepare calibration standards in matrix (plasma) ranging from 1 ng/mL to 1000 ng/mL .
-
Plot the Peak Area Ratio (Analyte Area / IS Area) vs. Nominal Concentration.
-
Fit using Linear Regression with 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).
Acceptance Criteria (FDA/EMA Guidelines)
-
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision (CV%): <15% (<20% at LLOQ).
-
IS Response Variation: The IS peak area should be consistent (within ±20% of the mean) across the entire run. Drifting IS response indicates matrix accumulation on the column.
Troubleshooting Guide
Issue: Low Recovery of Analyte
-
Cause: Hydrolysis of the ester bond by plasma esterases.
-
Solution: Ensure plasma is acidified (pH < 4) immediately upon collection. Keep samples on ice.
Issue: Signal Suppression (Matrix Effect)
-
Cause: Co-elution with phospholipids.
-
Solution: Switch from Protein Precipitation to Liquid-Liquid Extraction (MTBE). Ensure the gradient flush (90% B) is long enough to elute lipids.
Issue: Deuterium Exchange
-
Cause: If the deuterium labels are on acidic positions (alpha to carbonyl), they may exchange with solvent protons.
-
Verification: EOPB-d5 typically labels the phenyl ring, which is non-exchangeable and stable. Verify the Certificate of Analysis (CoA) to confirm label position.
References
-
Synthesis of Benazepril: US Patent 4410520A. Preparation of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives. Link
-
Bioanalytical Method Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link
-
Internal Standard Selection: Stokvis, E., et al. "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. Link
-
Compound Properties: Sigma-Aldrich Product Sheet: Ethyl 2-oxo-4-phenylbutyrate. Link
-
Metabolic Pathway: Smolecule Application Note: Ethyl 2-oxo-4-phenylbutyrate in Pharmaceutical Synthesis. Link
Sources
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Lisinopril in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of lisinopril in human plasma. The protocol incorporates a stable isotope-labeled internal standard, lisinopril-d5, to ensure high precision and accuracy, compensating for variability in sample processing and instrument response.[1] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7]
Introduction: The Rationale for a Deuterated Internal Standard
Lisinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][8] Accurate measurement of its concentration in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring the therapeutic equivalence of generic formulations.[1] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (IS), such as lisinopril-d5, is a cornerstone of a robust bioanalytical method.[1] A deuterated IS is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS. Crucially, the deuterated IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects.[1] This co-behavior allows the IS to normalize for any variations that may occur during sample preparation and analysis, leading to significantly improved precision and accuracy of the final concentration measurement.
Materials and Methods
Reagents and Materials
-
Lisinopril reference standard (≥98% purity)
-
Lisinopril-d5 internal standard (≥98% purity, isotopic purity ≥99%)[9]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[1][9]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of lisinopril and lisinopril-d5 reference standards. Dissolve each in a separate 10 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the lisinopril stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of lisinopril-d5 at a concentration of 100 ng/mL in the same diluent.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up complex biological samples like plasma, removing proteins and other interfering substances.[10]
-
To 100 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the lisinopril-d5 internal standard working solution and vortex.[1]
-
Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[1][9]
-
Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[1][9]
-
Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[1]
-
Dry the cartridge under a stream of nitrogen gas.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of lisinopril and its deuterated internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B. |
Table 2: Mass Spectrometric Conditions
| Parameter | Lisinopril | Lisinopril-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 406.3 | 411.3 |
| Product Ion (m/z) | 246.3 | 251.3 |
| Collision Energy (eV) | 23 | 23 |
| Dwell Time (ms) | 200 | 200 |
Note: The specific mass transitions and collision energies should be optimized for the instrument in use.
Method Validation: Ensuring a Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability.[5][11] The validation process adheres to the principles outlined in the FDA and EMA guidelines and assesses the following parameters:[4][7]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
Caption: Overall workflow for the LC-MS/MS analysis of lisinopril.
Bioanalytical Method Validation Logic
Caption: Decision logic for bioanalytical method validation.
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of lisinopril in human plasma. The use of a deuterated internal standard, coupled with a robust sample preparation technique and optimized LC-MS/MS parameters, ensures the method's accuracy, precision, and reliability. Adherence to established bioanalytical method validation guidelines further strengthens the integrity of the data generated using this protocol, making it suitable for demanding applications in clinical and pharmaceutical research.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Lisinopril dihydrate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]
-
Slideshare. (2014). Bioanalytical method validation emea. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Retrieved from [Link]
-
Research Trend. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Retrieved from [Link]
-
Bentham Science Publishers. (2012). A New Facilitated Solid Phase Extraction Method for Bioavailability Evaluation of Lisinopril in Fasting Healthy Male Volunteers. Retrieved from [Link]
-
ClinPGx. (2003). Determination of lisinopril in dosage forms and spiked human plasma through derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) followed by spectrophotometry or HPLC with fluorimetric detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Retrieved from [Link]
-
Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Retrieved from [Link]
-
Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]
-
PubMed. (2004). Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma. Retrieved from [Link]
-
ResearchGate. (2010). A new LC/MS/MS method for determination of lisinopril in human plasma. Retrieved from [Link]
-
ResearchGate. Product ion mass spectra of (A) lisinopril (m/z 404.3→114.1), (B).... Retrieved from [Link]
-
ResearchGate. (2015). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Retrieved from [Link]
-
Scribd. LC MS Lisinopril 1. Retrieved from [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2003). Development of a liquid chromatography-mass spectrometry method for monitoring the angiotensin-converting enzyme inhibitor lisinopril in serum. Retrieved from [Link]
-
Virtual Health Library. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Lisinopril. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. Retrieved from [Link]
-
JAMP Pharma Corporation. PRODUCT MONOGRAPH PrJAMP-LISINOPRIL. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of lisinopril.
-
ResearchGate. (2014). Spectrophotometric method for lisinopril determination using ninhydrin. Retrieved from [Link]
-
Semantic Scholar. (2012). Reduction of Mean Arterial Pressure and Proteinuria by the Effect of ACEIs (Lisinopril) in Kurdish Hypertensive Patients. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Application Note: Sample Preparation Strategies for Bioanalysis Using Ethyl 2-Oxo-4-phenylbutyrate-d5
Abstract
This document provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of target analytes in biological matrices using Ethyl 2-Oxo-4-phenylbutyrate-d5 as a stable isotope-labeled internal standard (SIL-IS). As modern bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), demands the highest levels of accuracy and precision, the use of a SIL-IS is considered the gold standard.[1][2] This application note delves into the foundational principles of isotope dilution mass spectrometry and explores three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will examine the causality behind procedural choices, provide detailed, field-proven protocols, and discuss the relative merits of each technique to guide researchers in selecting the optimal method for their specific bioanalytical challenges.
The Foundational Role of this compound in Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, variability can be introduced at every stage of the analytical process, from sample collection and preparation to chromatographic separation and mass spectrometric detection.[3] The core principle of using a SIL-IS like this compound is to accurately account for and normalize this variability. A SIL-IS is a version of the analyte where several hydrogen atoms are replaced with their heavier stable isotope, deuterium.[1]
The Causality of Superior Performance: Because this compound is chemically and physically almost identical to its unlabeled counterpart (the analyte), it behaves nearly identically during sample extraction, cleanup, and injection.[1][2] Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS.[1] Crucially, a SIL-IS also co-elutes with the analyte chromatographically and experiences the same degree of ionization enhancement or suppression in the mass spectrometer—a phenomenon known as the matrix effect.[4][5] The matrix effect, caused by co-eluting endogenous compounds from the biological sample, is a primary source of analytical inaccuracy.[6][7][8] By measuring the ratio of the analyte's signal to the known concentration of the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively nullifying these sources of error.[1][5]
General Bioanalytical Workflow
A robust bioanalytical method begins with a meticulous sample preparation strategy designed to remove interfering matrix components while ensuring high recovery of the analyte and internal standard. The ultimate goal is to present a clean, compatible sample to the LC-MS/MS system.[9][10]
Caption: Step-by-step workflow for the Protein Precipitation (PPT) method.
Detailed Protocol for Protein Precipitation:
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight protein pellet.
-
Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
The sample can be injected directly or subjected to an evaporation and reconstitution step to increase concentration. [14]
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. [15]The analyte and internal standard partition into the organic phase, leaving behind water-soluble matrix components like salts and proteins in the aqueous phase. [15] Advantages vs. Disadvantages:
| Feature | Liquid-Liquid Extraction (LLE) |
|---|---|
| Pros | More selective than PPT, providing a cleaner extract. [15]Can concentrate the analyte if the organic phase is evaporated. Cost-effective. |
| Cons | Can be labor-intensive and difficult to automate. [15][16]Emulsion formation can occur, making phase separation difficult. [15]Solvent selection requires method development. |
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.
Detailed Protocol for Liquid-Liquid Extraction:
-
Pipette 200 µL of the biological sample into a suitable tube.
-
Add 20 µL of the this compound working solution.
-
Add 200 µL of a buffer to adjust the pH.
-
Scientist's Note: Adjusting the pH is crucial. For basic analytes, a basic pH (e.g., pH 9-10) deprotonates them, making them more neutral and more soluble in the organic solvent. [17]The opposite is true for acidic analytes.
-
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Cap and mix vigorously for 5-10 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to achieve a clean separation of the two liquid phases.
-
Carefully transfer the upper organic layer to a new tube, being careful not to disturb the aqueous layer or any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen. [14]9. Reconstitute the dried residue in a known volume (e.g., 100 µL) of mobile phase-compatible solution.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample. [18]Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. [18][19] Advantages vs. Disadvantages:
| Feature | Solid-Phase Extraction (SPE) |
|---|---|
| Pros | Provides the highest degree of selectivity and the cleanest extracts. [15][20]Can effectively remove both proteins and phospholipids. Allows for analyte concentration, leading to high sensitivity. [10][19]Amenable to automation. |
| Cons | Most expensive and complex method. [15]Requires significant method development to select the appropriate sorbent and optimize the wash/elution steps. |
Caption: The five essential steps of a generic Solid-Phase Extraction (SPE) protocol.
Detailed Protocol for Solid-Phase Extraction (Reversed-Phase):
-
Sample Pre-treatment: In a separate tube, add 20 µL of the this compound working solution to 200 µL of sample. Dilute with 200 µL of 4% phosphoric acid in water.
-
Scientist's Note: Pre-treatment ensures the sample is in a suitable state for loading onto the SPE sorbent. Acidification helps in retaining the analyte on a reversed-phase sorbent.[20]
-
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibrate: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load: Slowly load the pre-treated sample onto the cartridge. The analyte and internal standard will be retained by the sorbent.
-
Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge.
-
Scientist's Note: This step is critical for selectivity. The wash solvent is strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent.[15]
-
-
Elute: Pass 1 mL of a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to disrupt the analyte-sorbent interaction and collect the purified fraction.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis. [14]
Method Validation and Performance Comparison
Every bioanalytical method must be validated to ensure its reliability, as mandated by regulatory bodies like the FDA and EMA. [21][22][23][24]The chosen sample preparation protocol directly impacts key validation parameters.
Key Validation Parameters Influenced by Sample Preparation:
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. [7]The use of this compound is intended to normalize this effect. [4]* Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Precision & Accuracy: The closeness of repeated measurements and their proximity to the true value, respectively. A clean sample preparation method reduces variability and improves both.
Hypothetical Performance Comparison:
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
|---|---|---|---|
| Analyte Recovery % | 90 - 105% | 75 - 95% | 85 - 100% |
| Matrix Effect (CV%) | < 15% | < 10% | < 5% |
| Precision (CV%) | < 10% | < 8% | < 5% |
| Extract Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Conclusion
The selection of an appropriate sample preparation strategy is a cornerstone of developing a robust and reliable bioanalytical method. This compound serves as an ideal internal standard, compensating for analytical variability, but its effectiveness is maximized when paired with an optimized cleanup protocol. [1]While Protein Precipitation offers speed and simplicity, Solid-Phase Extraction provides the cleanest extracts and highest sensitivity. [25][20]Liquid-Liquid Extraction presents a balanced intermediate option. The final choice should be guided by the specific requirements of the assay, including the nature of the analyte, the required limit of quantification, and laboratory throughput demands. Each protocol described herein provides a validated starting point for method development, ensuring data integrity and confidence in bioanalytical results.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Elsevier B.V.
- Introduction to deuterated internal standards in mass spectrometry. Benchchem.
- LC-MS Sample Preparation: Techniques & Challenges. NorthEast BioLab.
- Sample preparation prior to the LC–MS-based... : Bioanalysis. Ovid.
- Preparing Samples for LC-MS/MS Analysis.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
- Ethyl 2-oxo-4-phenylbutyr
- Ethyl 2-oxo-4-phenylbutyr
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. LGC.
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Technical Tip: Protein Precipit
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.
- Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
- Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Element Lab Solutions.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Essential FDA Guidelines for Bioanalytical Method Validation.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- How Solid-Phase Extraction Affects Challenges in Bioanalysis.
- Bioanalytical Sample Prepar
- Solid-phase extraction: a principal option for peptide bioanalytical sample prepar
- An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency.
- Guideline on bioanalytical method valid
- Ethyl 2-oxo-4-phenylbutyr
- ethyl 2-oxo-4-phenylbutyr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. texilajournal.com [texilajournal.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. agilent.com [agilent.com]
- 12. ovid.com [ovid.com]
- 13. ijstr.org [ijstr.org]
- 14. organomation.com [organomation.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. opentrons.com [opentrons.com]
- 19. b-ac.co.uk [b-ac.co.uk]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Technical Tip: Protein Precipitation [phenomenex.com]
Definitive Structural Elucidation of Ethyl 2-Oxo-4-phenylbutyrate-d5 using High-Resolution NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification and analysis of Ethyl 2-Oxo-4-phenylbutyrate-d5, an isotopically labeled analog of a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1] Isotopic labeling is a cornerstone of modern drug development, enabling precise tracking of metabolic pathways and pharmacokinetics.[2][3] This document provides field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. We will explore the profound and telling effects of deuterium labeling on the resulting spectra, offering a self-validating methodology for confirming the site of isotopic incorporation and assessing the purity of the labeled compound.
Foundational Principles: The "Why" Behind the Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[4] The analysis hinges on two primary parameters: the chemical shift (δ), which reveals the electronic environment of a nucleus, and spin-spin coupling (J), which provides information on the connectivity of atoms.[5][6]
1.1. The Impact of Deuterium Labeling
The strategic replacement of hydrogen (¹H, proton) with its isotope deuterium (²H or D) introduces significant and diagnostically useful changes in the NMR spectra.[7]
-
In ¹H NMR: Deuterium has a nuclear spin of I=1 (a quadrupolar nucleus) and a much smaller magnetic moment than a proton (I=½).[8] Consequently, it resonates at a completely different frequency and is effectively "invisible" in a standard ¹H NMR experiment. The primary result is the complete disappearance of the signal corresponding to the replaced proton.[7]
-
In ¹³C NMR: A carbon atom bonded to deuterium (C-D) exhibits two key effects. First, the spin-spin coupling between ¹³C and ²H (¹J_CD_) splits the carbon signal into a multiplet (typically a 1:1:1 triplet, as seen with the common solvent CDCl₃).[9] Second, deuterium's quadrupolar moment introduces an efficient relaxation mechanism that can lead to significant broadening and a decrease in the intensity of the attached carbon's signal.[10][11] While modern spectrometers often use deuterium decoupling, residual effects can persist.
The analysis of this compound leverages these principles to provide unambiguous confirmation of deuteration on the phenyl ring.
Experimental Design and Protocols
A high-quality NMR spectrum is born from meticulous sample preparation and logically chosen acquisition parameters. This section provides a robust, step-by-step protocol.
2.1. Materials and Reagents
-
Analyte: this compound
-
Deuterated Solvents: Chloroform-d (CDCl₃, 99.8+ atom % D), Acetone-d₆ ((CD₃)₂CO, 99.9+ atom % D), or other suitable solvent where the analyte is fully soluble.[12] The choice depends on analyte solubility and potential overlap of residual solvent peaks with analyte signals.[13]
-
NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[14]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer as a chemical shift reference (δ 0.00 ppm).
-
Ancillary Supplies: Glass Pasteur pipettes, cotton or glass wool for filtration, clean vials.
2.2. Protocol 1: Sample Preparation
The objective is to create a homogenous, particle-free solution at an optimal concentration.[15][16]
-
Weighing the Analyte:
-
For ¹H NMR: Weigh 5-25 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Weigh 50-100 mg of the analyte into a vial. A higher concentration is required due to the low natural abundance of the ¹³C isotope.[17]
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex to ensure the sample dissolves completely.
-
Filtration (Critical Step): To obtain high-resolution spectra, the solution must be free of any suspended particulate matter.[16]
-
Prepare a filter pipette by tightly packing a small piece of cotton or glass wool into the neck of a Pasteur pipette.[14]
-
Using the filter pipette, transfer the analyte solution from the vial into the NMR tube. This removes dust and other microparticulates that broaden NMR signals.
-
-
Final Volume and Labeling: The final sample height in the 5 mm tube should be approximately 4.5-5.5 cm.[14][16] Cap the tube securely and label it clearly.
2.3. Protocol 2: NMR Data Acquisition
These parameters are based on a 400 MHz spectrometer but can be adapted.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D Proton experiment (e.g., Bruker zg30).
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Experiment: Standard 1D Carbon experiment with proton decoupling (e.g., Bruker zgpg30).
-
Spectral Width (SW): ~220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration. This higher number is necessary to achieve a good signal-to-noise ratio.
-
Experimental Workflow Visualization
Caption: Experimental workflow from sample preparation to data analysis.
Spectral Analysis and Interpretation
The true power of this analysis lies in comparing the expected spectrum of the non-deuterated compound with the observed spectrum of the d5-analog.
Molecular Structure for Assignment
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. compoundchem.com [compoundchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. J-coupling - Wikipedia [en.wikipedia.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. labinsights.nl [labinsights.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. organomation.com [organomation.com]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. compoundchem.com [compoundchem.com]
Application Note: High-Sensitivity Quantification of Enalapril and Enalaprilat in Human Plasma via LC-MS/MS
Abstract
This guide details a robust, self-validating protocol for the simultaneous quantification of Enalapril (prodrug) and its active metabolite, Enalaprilat, in human plasma.[1][2][3][4][5] Given the significant polarity difference between the lipophilic parent and the zwitterionic metabolite, this method utilizes Stable Isotope Labeled (SIL) Internal Standards (Enalapril-d5 and Enalaprilat-d5) to compensate for matrix effects and recovery variances. The workflow features a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with UPLC-MS/MS, ensuring compliance with FDA/EMA bioanalytical guidelines.
Introduction & Scientific Rationale
The Bioanalytical Challenge
Enalapril is an Angiotensin-Converting Enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) to improve oral bioavailability.[6] It is rapidly hydrolyzed in the liver to Enalaprilat , the active dicarboxylic acid metabolite.
-
Enalapril (Parent): Moderately lipophilic, easy to extract.
-
Enalaprilat (Metabolite): Highly polar, zwitterionic (two carboxyl groups, one secondary amine). It suffers from poor retention on standard C18 columns and low recovery in Liquid-Liquid Extraction (LLE).
The Role of Internal Standards (IS)
While structural analogues like Benazepril have historically been used, they fail to co-elute perfectly with the analytes, leading to inadequate compensation for Matrix Effects (ion suppression/enhancement) in the ESI source.
Directive: This protocol mandates the use of deuterated internal standards (Enalapril-d5 and Enalaprilat-d5 ).[4]
-
Mechanism: The SIL IS shares identical physicochemical properties (pKa, solubility) and retention time with the analyte.
-
Benefit: Any signal suppression caused by co-eluting phospholipids affects the analyte and the IS equally, normalizing the response ratio.
Metabolic Pathway & Structural Logic
Figure 1: Bioactivation of Enalapril to Enalaprilat. The polarity shift necessitates a mixed-mode extraction strategy.
Experimental Protocol
Materials & Reagents[4]
-
Analytes: Enalapril Maleate, Enalaprilat (USP Reference Standards).
-
Internal Standards: Enalapril-d5, Enalaprilat-d5 (Isotopic purity >99%).[4]
-
Matrix: Drug-free human plasma (K2EDTA).
-
SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Thermo SOLA AX), 30mg/1cc.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).
Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL of each analyte and IS in Methanol. Store at -20°C.
-
Working IS Solution: Dilute d5-IS stocks to ~500 ng/mL in 50:50 MeOH:Water.
-
Calibration Standards: Spike plasma to create a range of 1.0 – 200 ng/mL for both analytes.
Sample Preparation: Mixed-Mode SPE (MAX)
Rationale: Enalaprilat is a dicarboxylic acid.[6] At neutral pH, it is negatively charged. Using a Strong Anion Exchange (MAX) sorbent allows us to lock the analyte onto the cartridge, wash away neutrals/bases (phospholipids), and elute by neutralizing the acid.
Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic. High pH loading ensures Enalaprilat binds; Low pH elution releases it.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis) coupled to UHPLC.
-
Column: C18, 50mm x 2.1mm, 1.7µm (e.g., Waters Acquity BEH C18 or Thermo Hypersil GOLD).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.50 | 10 | End |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Enalapril | 377.2 | 234.1 | 25 | Quantifier |
| Enalaprilat | 349.2 | 206.1 | 28 | Quantifier |
| Enalapril-d5 | 382.2 | 239.1 | 25 | Internal Standard |
| Enalaprilat-d5 | 354.2 | 211.1 | 28 | Internal Standard |
Validation & Quality Assurance (Self-Validating Systems)
To ensure the protocol is trustworthy, implement these checks in every run:
-
IS Response Monitoring: Plot the peak area of the Internal Standard across the entire run. A drop of >30% in a specific sample indicates severe matrix effects or extraction failure for that specific vial.
-
Ion Ratio Confirmation: Monitor a secondary transition (Qualifier) for Enalapril (377.2 -> 160.1). The ratio of Quantifier/Qualifier must remain within ±15% of the standard.
-
Carryover Check: Inject a double blank after the highest standard (ULOQ). Response must be <20% of the LLOQ.
Summary of Performance Metrics
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.990 | > 0.998 |
| Precision (CV%) | < 15% (20% at LLOQ) | 3 - 8% |
| Accuracy (%Nominal) | 85 - 115% | 92 - 108% |
| Recovery (SPE) | Consistent (>50%) | Enalapril: ~90% / Enalaprilat: ~85% |
Troubleshooting Guide
-
Issue: Low recovery of Enalaprilat.[8]
-
Cause: The elution solvent was not acidic enough to neutralize the dicarboxylate.
-
Fix: Ensure Elution solvent is 2% Formic Acid in Methanol (freshly prepared).
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the amine group and residual silanols on the column.
-
Fix: Increase ionic strength of Mobile Phase A by adding 5mM Ammonium Formate .
-
-
Issue: Signal Suppression at retention time.
-
Cause: Phospholipids co-eluting.
-
Fix: Ensure the "Wash 2" step in SPE (100% Methanol) is performed vigorously to remove lipids before elution.
-
References
-
Thermo Fisher Scientific. "LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA.
-
Ghosh, C., et al. (2010). "Matrix Effect Compensation in LC-MS/MS: The Role of Internal Standards." Journal of Bioanalysis & Biomedicine.
-
FDA U.S. Food & Drug Administration. (2018).
-
Mulvana, D.E. (2010). "Critical topics in bioanalysis: The impact of internal standard selection." Bioanalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Use of Deuterated Compounds in Drug Metabolism Studies
Introduction: Beyond the Isotope—A Paradigm Shift in Metabolic Investigation
In the intricate landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Traditionally, drug metabolism studies have navigated the complex network of enzymatic transformations to identify metabolic "soft spots," predict pharmacokinetic profiles, and preempt potential drug-drug interactions. The advent of precision deuteration, the strategic replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), has transcended the mere use of labeled compounds as analytical standards.[1][2][3] It has evolved into a powerful tool to rationally modulate metabolic pathways, thereby enhancing the therapeutic properties of drug candidates.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for leveraging deuterated compounds in drug metabolism and pharmacokinetics (DMPK) studies. We will delve into the causality behind experimental choices, moving beyond rote procedural descriptions to foster a deeper understanding of how to harness the unique properties of deuterium to design better, safer medicines.
The foundational principle underpinning this strategy is the Kinetic Isotope Effect (KIE) .[4][7][8] Due to its greater mass, a carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more stable.[4][7][8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[4][7][9] This seemingly subtle atomic substitution can have profound and clinically meaningful consequences.[5][7]
The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), serves as a landmark example.[10][11][12][13] By deuterating the two methoxy groups of tetrabenazine, which are primary sites of rapid metabolism, the resulting drug exhibits a significantly slower rate of metabolism.[10][11] This leads to more stable plasma concentrations, allowing for less frequent dosing and an improved side-effect profile for patients with Huntington's disease.[7][10][11] More recently, the approval of deucravacitinib, a de novo deuterated drug, further solidifies the role of this strategy not just in modifying existing drugs but in novel drug discovery from the outset.[5][10]
This document will equip you with the knowledge to strategically apply deuteration in your research, from initial metabolic stability screening to detailed reaction phenotyping, ultimately enabling more informed decisions in the drug development pipeline.
The Kinetic Isotope Effect (KIE) in Drug Metabolism: A Deeper Dive
The majority of Phase I metabolic reactions are oxidative processes catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[14][15][16] These reactions, including hydroxylation, N-dealkylation, and O-dealkylation, frequently involve the abstraction of a hydrogen atom from a C-H bond as a critical, often rate-limiting, step.[4][14][15]
dot
Caption: Identifying key metabolizing enzymes using recombinant systems.
Advanced Applications and Considerations
Deuterated Compounds as Internal Standards
Beyond modulating metabolism, deuterated compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis by LC-MS. [1][17][18][19]Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same matrix effects (e.g., ion suppression or enhancement), providing the most accurate correction for analytical variability during sample preparation and analysis. [17][19][20] Best Practices for Deuterated Internal Standards:
-
Isotopic Purity: Use an IS with high isotopic enrichment (≥98%) to minimize signal interference. [17][19]* Mass Difference: A mass difference of at least 3-4 Da is recommended to prevent mass spectrometric cross-talk. [20]* Stability of Label: Deuterium should be placed at a metabolically and chemically stable position to prevent back-exchange of D for H during sample processing.
Probing Mechanisms of Toxicity
Deuteration can be a valuable tool to investigate mechanisms of toxicity. [3]If a drug's toxicity is suspected to be caused by a reactive metabolite, selectively deuterating the metabolic site responsible for its formation can provide critical evidence. A reduction in toxicity for the deuterated analog would strongly support the hypothesis that the specific metabolic pathway is responsible for the adverse effect. [3][21]
Conclusion and Future Outlook
The strategic use of deuterated compounds has firmly established itself as an indispensable tool in modern drug metabolism studies. It offers a sophisticated approach to rationally design molecules with improved pharmacokinetic properties, enhanced safety profiles, and greater therapeutic potential. [4][5]From the foundational metabolic stability assays to complex reaction phenotyping and mechanistic toxicology, the principles of the kinetic isotope effect provide a powerful lever for medicinal chemists and DMPK scientists. As analytical technologies continue to advance, the precision and application of deuteration in drug discovery will undoubtedly expand, paving the way for the development of the next generation of safer and more effective medicines.
References
-
Isowater Corporation. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link]
-
Che, A. (2023, March 8). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. Retrieved from [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. Retrieved from [Link]
-
Pennington, W. R., & Smith, R. L. (2017). The First Approved “Deuterated” Drug: A Short Review of the Concept. The Consultant Pharmacist, 32(9), 540-543. Retrieved from [Link]
-
Halford, B. (2017, April 5). FDA approves first deuterated drug. C&EN Global Enterprise. Retrieved from [Link]
-
Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623-644. Retrieved from [Link]
-
Th-Kopf, I., et al. (2021). Deuterated Drugs. LaboratoriumsMedizin, 45(5), 263-273. Retrieved from [Link]
-
Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. Retrieved from [Link]
-
Smiar, N. (2020). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]
-
Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 428-431. Retrieved from [Link]
-
Timmins, G. S. (2009). The kinetic isotope effect in the search for deuterated drugs. Expert Opinion on Drug Discovery, 4(1), 1-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]
-
Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]
-
Harland, R., & Trager, W. F. (1987). Kinetic isotope effects and 'metabolic switching' in cytochrome P450-catalyzed reactions. BioEssays, 7(5), 215-219. Retrieved from [Link]
-
Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. ResearchGate. Retrieved from [Link]
-
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]
-
Munir, R., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Zahoor, A. F., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. ResearchGate. Retrieved from [Link]
-
Tredwell, M., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biomolecules. Bioorganic & Medicinal Chemistry Letters, 29(9), 1133-1136. Retrieved from [Link]
-
BioIVT. (2024, September 3). CYP Inhibitors Used for Reaction Phenotyping Studies. Retrieved from [Link]
-
Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds. Retrieved from [Link]
-
Metabolic Solutions. (2025, December 11). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from [Link]
-
Nakano, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Retrieved from [Link]
-
Wang, Y., et al. (2026, February 17). Single-cell Raman insights into microbial strategies for sustainable phosphorus mining and recycling. Frontiers. Retrieved from [Link]
-
Borza, R., et al. (1989). Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. MDPI. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
De Feyter, H. M., & Behar, K. L. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 8(3), 44. Retrieved from [Link]
-
Mattek. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
-
Gupta, M. (2025, August 7). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]
-
Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. isotope.com [isotope.com]
- 8. Portico [access.portico.org]
- 9. isowater.com [isowater.com]
- 10. medium.com [medium.com]
- 11. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioscientia.de [bioscientia.de]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
Troubleshooting & Optimization
Technical Support Hub: High-Precision Quantitation of Ethyl 2-Oxo-4-phenylbutyrate
Introduction: The Matrix Effect Paradox
Welcome to the technical support hub. You are likely here because your LC-MS/MS data for Ethyl 2-Oxo-4-phenylbutyrate (EOPB) —a critical intermediate in ACE inhibitor synthesis (e.g., Benazepril, Enalapril)—is showing inconsistency.
In biological matrices (plasma, urine) or complex reaction mixtures, matrix effects are the silent killers of accuracy. Co-eluting phospholipids and salts compete for charge in the electrospray ionization (ESI) source, causing ion suppression.
The Solution: Ethyl 2-Oxo-4-phenylbutyrate-d5. This deuterated internal standard (IS) is not just a reference; it is a chemical mirror . Because it is chemically identical to your analyte but mass-distinct, it experiences the exact same suppression events at the exact same retention time. By normalizing your analyte signal against the IS, you mathematically cancel out the matrix effect.
Module 1: The Mechanism of Correction
To trust the protocol, you must understand the physics. The diagram below illustrates how EOPB-d5 corrects for ion suppression that would otherwise result in false negatives.
Figure 1: Mechanism of Matrix Effect Cancellation. Note that while absolute signal drops due to matrix interference, the Analyte/IS ratio remains stable because both species are affected equally.
Module 2: Optimized Experimental Protocol
Warning: Alpha-keto esters like EOPB are susceptible to hydrolysis by plasma esterases. Standard protocols will fail without stabilization.
Mass Spectrometry Parameters (Guideline)
Note: Transitions must be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| EOPB | 207.1 [M+H]⁺ | 91.1 | 25 | 20 | Tropylium ion formation |
| EOPB | 207.1 [M+H]⁺ | 133.1 | 25 | 15 | Loss of Ethyl Formate |
| EOPB-d5 | 212.1 [M+H]⁺ | 96.1 | 25 | 20 | d5-Tropylium ion |
Sample Preparation (The "Cold & Acidic" Method)
This protocol minimizes ester hydrolysis and maximizes recovery.
-
Collection: Collect blood into tubes containing NaF/KOx (esterase inhibitor) and keep on ice.
-
Acidification: Immediately add 10 µL of 5% Formic Acid per 100 µL plasma. Crucial: Low pH stabilizes the alpha-keto ester.
-
IS Spiking: Add 10 µL of EOPB-d5 working solution (e.g., 500 ng/mL in acetonitrile).
-
Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex 30s.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant directly or dilute 1:1 with water if peak shape is poor.
Module 3: Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: My Internal Standard (IS) response is fluctuating wildly between samples. Why?
Diagnosis: This indicates that the matrix effect is variable between patients (e.g., lipemic vs. normal plasma) or that you have a solubility issue. The Fix:
-
Check Solubility: EOPB is lipophilic. Ensure your stock solution is in 100% Methanol or Acetonitrile, not water.
-
Switch to LLE: If Protein Precipitation (PPT) leaves too much matrix, switch to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether). LLE removes phospholipids more effectively than PPT.
Q2: I see a signal for EOPB in my "Blank" samples (Cross-talk).
Diagnosis: This is usually due to Isotopic Impurity or Mass Window Overlap .
-
Scenario A: Your EOPB-d5 standard contains trace amounts of d0 (unlabeled) material.
-
Scenario B: The mass resolution of your quadrupole is too wide, letting the d5 isotope envelope bleed into the d0 channel. The Fix:
-
Verify Purity: Check the Certificate of Analysis. If d0 content is >0.5%, you must lower the IS concentration added to samples so the contribution to the analyte channel is below the LLOQ (Lower Limit of Quantitation).
-
Adjust MRM: Ensure you are not monitoring a transition where the d5 loses the label (e.g., if the d5 is on the ethyl group and you monitor the loss of the ethyl group, both IS and Analyte produce the same fragment). Always use the phenyl-ring labeled d5.
Q3: The Retention Time (RT) of the Deuterated Standard is slightly different from the Analyte.
Diagnosis: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen, which can cause a slight shift (usually <0.1 min) on C18 columns. The Fix:
-
This is normal. As long as the shift is consistent and the peaks still overlap significantly (>80%), the matrix correction will hold.
-
Critical: If they separate completely, the IS is no longer correcting for the specific matrix zone of the analyte. Change the gradient slope to force co-elution.
Module 4: Stability & Handling Decision Tree
Alpha-keto esters are chemically fragile. Use this logic flow to prevent degradation during storage.
Figure 2: Stability Decision Tree. Note that aqueous storage is the primary cause of stock solution failure.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][2] Focuses on the requirement for IS to track matrix effects. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Defines the standard calculation for Matrix Factor. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Discusses deuterium isotope effects on retention time. [Link]
-
PubChem Compound Summary: Ethyl 2-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Chemical structure and physical property verification.[3][4] [Link]
Sources
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
Welcome to the technical support center dedicated to understanding and mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the accuracy, precision, and robustness of their quantitative bioanalytical methods. Here, we will delve into the mechanisms of ion suppression, the critical role of deuterated internal standards, and provide practical troubleshooting advice to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
Ion suppression is a type of matrix effect that leads to a decreased response of the analyte of interest in the mass spectrometer.[1][2] It occurs when co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites, interfere with the ionization process of the analyte in the ion source.[3][4] This competition for ionization can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification, ultimately compromising the integrity of the analytical data.[1][5] The "matrix" encompasses all components within a sample, excluding the analyte itself.[4]
The primary mechanisms behind ion suppression in electrospray ionization (ESI) include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge on the surface of the ESI droplets, leading to a reduction in the formation of gas-phase analyte ions.[4]
-
Changes in Droplet Properties: Interfering compounds can alter the physical properties of the droplets, such as viscosity and surface tension, which can hinder the evaporation of the solvent and the release of analyte ions.[1]
-
Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate, preventing it from efficiently entering the gas phase for ionization.[2]
Q2: What is a deuterated internal standard and how does it help minimize ion suppression?
A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H).[6][7] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[7]
Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis because they co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4][6][8] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[4][7] The key assumption is that any factor affecting the analyte's signal will have a proportional effect on the deuterated internal standard.[9]
Q3: What are the key characteristics of an ideal deuterated internal standard?
An ideal deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: The standard should have a high degree of deuterium incorporation (typically ≥98%) to minimize the contribution of any unlabeled analyte.[6]
-
High Chemical Purity: The standard should be free from impurities that could interfere with the analysis.[6]
-
Stable Isotope Labeling: The deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[10]
-
Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended for small molecules to avoid isotopic crosstalk between the analyte and the internal standard.[9][10]
-
Co-elution with the Analyte: The internal standard should have a retention time as close as possible to the analyte to ensure they are subjected to the same matrix effects.[11][12]
Troubleshooting Guides
Problem 1: I'm observing poor reproducibility and accuracy in my results, even with a deuterated internal standard.
Possible Cause 1: Chromatographic Separation of the Analyte and Internal Standard (Isotope Effect)
While deuterated internal standards are designed to co-elute with the analyte, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, a phenomenon known as the "deuterium isotope effect".[11] If the separation is significant enough to place the analyte and internal standard in different zones of ion suppression, the normalization will be ineffective.[11]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. Overlay them to visually assess the degree of peak overlap.
-
Optimize Chromatography: If there is a noticeable separation, adjust the chromatographic conditions to promote co-elution. This may involve:
-
Modifying the mobile phase composition or gradient profile.
-
Changing the column chemistry or dimensions.
-
Adjusting the column temperature.
-
-
Consider a Different Labeled Standard: If chromatographic optimization fails to achieve co-elution, consider using an internal standard labeled with ¹³C or ¹⁵N, as these isotopes are less prone to causing chromatographic shifts compared to deuterium.[13]
Possible Cause 2: Non-uniform Matrix Effects
In some cases, the extent of ion suppression can vary significantly between different samples or even within the same analytical run.[14] This can occur when the composition of the sample matrix is highly variable. Even a co-eluting deuterated internal standard may not be able to fully compensate for such drastic and non-linear matrix effects.[14]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS detector while injecting a blank matrix extract.[15][16] Dips in the baseline signal indicate retention times where ion suppression occurs.
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[1][17]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
Problem 2: The response of my deuterated internal standard is highly variable across my sample set.
Possible Cause 1: Inconsistent Sample Preparation
Variability in the internal standard response can often be traced back to inconsistencies in the sample preparation workflow.
Troubleshooting Steps:
-
Review Pipetting and Dispensing: Ensure that the same amount of internal standard is added to every sample, standard, and quality control (QC). Use calibrated pipettes and consistent techniques.
-
Assess Extraction Efficiency: The recovery of the internal standard should be consistent across the batch. If you observe significant variability, re-evaluate your extraction protocol for robustness.
-
Check for Stability: Confirm the stability of your internal standard in the stock solution and in the final extracted sample under the storage and handling conditions used.[18]
Possible Cause 2: Matrix-Induced Signal Variability
As discussed previously, different sample matrices can lead to varying degrees of ion suppression, directly impacting the internal standard's response. The FDA has provided guidance on evaluating internal standard response variability.[19][20][21]
Troubleshooting Steps:
-
Monitor IS Response: Systematically track the internal standard's peak area across all samples in an analytical run.
-
Investigate Outliers: If a subset of samples shows a significantly different internal standard response, it may indicate a different matrix composition.
-
Dilution and Re-analysis: For samples with anomalous internal standard responses, diluting the sample with a blank matrix and re-analyzing can help determine if the variability is matrix-related.[20]
Experimental Protocol: Assessing and Mitigating Ion Suppression
This protocol outlines a systematic approach to evaluating matrix effects and validating the effectiveness of a deuterated internal standard.
Objective: To quantify the extent of ion suppression in a plasma sample and to demonstrate the compensatory effect of a co-eluting deuterated internal standard.
Materials:
-
Analyte of interest
-
Deuterated internal standard for the analyte
-
Blank human plasma (from at least six different sources)
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and chromatography
Methodology:
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution of the analyte and a separate working solution of the deuterated internal standard by diluting the stock solutions.
Step 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Set up a post-column infusion system by teeing in a syringe pump delivering a constant flow of the analyte working solution into the LC flow stream just before the mass spectrometer's ion source.
-
Inject a protein-precipitated blank plasma extract onto the LC column.
-
Monitor the analyte's signal. A stable baseline should be observed. Any significant drop in the signal indicates a region of ion suppression.[15]
Step 3: Quantitative Evaluation of Matrix Factor
-
Prepare three sets of samples:
-
Set A (Analyte in Solvent): Spike the analyte working solution into the mobile phase.
-
Set B (Analyte in Post-Extracted Matrix): Precipitate blank plasma with an organic solvent (e.g., acetonitrile). Spike the analyte working solution into the resulting supernatant.
-
Set C (Analyte and IS in Post-Extracted Matrix): Precipitate blank plasma. Spike both the analyte and the deuterated internal standard working solutions into the supernatant.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as the ratio of the analyte peak area in Set B to the analyte peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the IS-Normalized MF as the ratio of the (analyte peak area / IS peak area) in Set C to the analyte peak area in Set A. An IS-normalized MF close to 1 demonstrates effective compensation by the internal standard.
Data Presentation:
| Sample Set | Analyte Peak Area (Mean) | IS Peak Area (Mean) | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Solvent) | 1,200,000 | N/A | N/A | 1.00 (Reference) | 1.00 (Reference) |
| Set B (Matrix) | 650,000 | N/A | N/A | 0.54 | N/A |
| Set C (Matrix + IS) | 680,000 | 720,000 | 0.94 | N/A | 0.98 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Workflow
Caption: Workflow for minimizing ion suppression using a deuterated internal standard.
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Spectroscopy. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Spectroscopy. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Zhang, T., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS ONE, 14(3), e0213883. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Agilent Technologies. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Agilent Technologies. [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Rapid communications in mass spectrometry, 19(15), 2125-2132. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 166-173. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Ocheje, D. O., & Ndinteh, D. T. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Pure and Applied Chemistry, 10(7), 89-95. [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Analyst, 130(8), 1147-1154. [Link]
-
Jemal, M., & Xia, Y. Q. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 344-350. [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, 879(32), 3843-3849. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. [Link]
-
Liu, G., et al. (2010). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry, 82(23), 9858-9866. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. bioszeparacio.hu [bioszeparacio.hu]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sepscience.com [sepscience.com]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. fda.gov [fda.gov]
Common impurities in synthetic Ethyl 2-Oxo-4-phenylbutyrate-d5
Welcome to the technical support guide for synthetic Ethyl 2-Oxo-4-phenylbutyrate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding common impurities encountered during the synthesis and analysis of this isotopically labeled compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and quality of your experimental results.
Introduction: The Synthetic Landscape and Its Impurity Profile
This compound is a crucial labeled intermediate, often used in the synthesis of active pharmaceutical ingredients (APIs) for pharmacokinetic and metabolic studies. Its purity is paramount. The most common synthetic strategies involve a two-stage process:
-
Deuteration of a Phenyl Precursor: Typically, a phenylacetic acid derivative undergoes palladium-catalyzed hydrogen-deuterium exchange (H/D exchange) to install the five deuterium atoms on the aromatic ring.[1][2]
-
Chain Elongation: The resulting phenyl-d5 intermediate is then converted to the final product, commonly via a crossed Claisen condensation with diethyl oxalate or a related multi-step route involving a Grignard reagent.[3][4][5][6]
Each step in this sequence presents a unique set of challenges and potential impurities. This guide will help you identify, understand, and mitigate these issues.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of this compound, presented in a practical question-and-answer format.
Issue 1: My Mass Spectrum shows multiple molecular ions below the expected mass.
Question: My LC-MS analysis shows the expected molecular ion peak for the d5 compound (e.g., [M+H]⁺ at m/z 212.3), but I also see significant peaks at m/z 211.3, 210.3, 209.3, etc. What are these?
Answer: You are observing an incomplete isotopic distribution, which is one of the most common impurity types for deuterated compounds. These lower mass peaks correspond to isotopologues with fewer than five deuterium atoms (d4, d3, d2, etc.).
Causality & Expert Insights:
-
Incomplete H/D Exchange: The primary cause is incomplete hydrogen-deuterium exchange during the deuteration step.[7] Catalytic deuteration is an equilibrium-driven process. Insufficient reaction time, low activity of the palladium catalyst, or contamination of the deuterium source (e.g., D₂O) with protic solvents (H₂O) can lead to a mixture of partially deuterated species.[7]
-
Back-Exchange: Deuterium atoms, especially if activated, can exchange back to hydrogen during workup or purification if protic solvents are used. While aromatic deuterons are generally stable, care must be taken.[7]
Troubleshooting & Mitigation Strategy:
-
Optimize Deuteration:
-
Reagent Stoichiometry: Increase the molar excess of the deuterium source (e.g., use a larger volume of D₂O).[7]
-
Catalyst Integrity: Use a fresh, high-activity palladium catalyst. Catalyst poisoning can halt the reaction prematurely.
-
Reaction Conditions: Methodically increase the reaction time or temperature, while monitoring for potential side reactions.[7]
-
-
Analytical Verification:
-
High-Resolution Mass Spectrometry (HR-MS): This is the definitive technique to confirm the elemental composition and calculate the isotopic enrichment of your compound.[8]
-
NMR Spectroscopy: ¹H-NMR is excellent for quantifying the small amounts of residual protons on the aromatic ring. For highly deuterated compounds (>98%), ²H-NMR (Deuterium NMR) can be a powerful tool to confirm the positions and relative abundance of deuterium.[9][10][11]
-
Issue 2: I have an unexpected peak in my HPLC chromatogram that doesn't match any isotopic variant.
Question: My HPLC-UV analysis shows a significant impurity peak. It doesn't correspond to the starting materials, and its mass spectrum is not consistent with an under-deuterated species. What could it be?
Answer: This is likely a process-related impurity, a byproduct formed during the synthesis. The identity depends on the specific synthetic route used for chain elongation.
Causality & Expert Insights (Route-Dependent):
-
If using a Claisen Condensation Route:
-
Self-Condensation Product: The most probable byproduct is the self-condensation product of your deuterated starting ester (e.g., ethyl phenyl-d5-acetate). This would result in Ethyl 2-(phenyl-d5)-3-oxo-4-(phenyl-d5)butanoate . This happens when the enolate of the starting ester attacks another molecule of the same ester instead of the desired diethyl oxalate.[3][5]
-
-
If using a Grignard Reaction Route:
-
Dimerization (Biphenyl-d10): A common side reaction in the formation of Grignard reagents is the coupling of two aryl halides to form a biphenyl compound.[12] In this case, you would form biphenyl-d10 . This impurity is non-polar and should elute early in a reverse-phase HPLC method.
-
Troubleshooting & Mitigation Strategy:
-
Optimize the Claisen Condensation:
-
Reaction Conditions: Crossed Claisen condensations are most effective when one ester, like diethyl oxalate, cannot form an enolate (lacks α-hydrogens), making it solely an electrophile.[6][13]
-
Base and Temperature Control: Use a strong, non-nucleophilic base like LDA to pre-form the enolate of the phenyl-d5-acetate before slowly adding it to the diethyl oxalate at low temperatures. This minimizes self-condensation.
-
-
Optimize the Grignard Reaction:
-
Slow Addition: Add the phenethyl-d5-halide slowly to the magnesium turnings to maintain a controlled reaction rate and minimize dimerization.
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Water quenches the Grignard reagent and can promote side reactions.[14]
-
-
Purification: These process-related impurities are structurally different from the desired product and can typically be removed by flash column chromatography. Develop your HPLC method to ensure baseline separation for accurate quantification.[15]
Part 2: Impurity Profile Summary
The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection.
| Impurity Type | Specific Example(s) | Likely Source(s) | Recommended Analytical Method(s) |
| Isotopic Impurities | Ethyl 2-Oxo-4-(phenyl-d4)butyrate, etc. | Incomplete H/D exchange reaction; back-exchange.[7] | LC-MS (for mass distribution), ¹H-NMR (for residual protons), ²H-NMR.[9][11] |
| Starting Materials | Phenyl-d5-acetic acid, Diethyl oxalate | Incomplete reaction during the chain elongation step. | HPLC-UV/MS, GC-MS. |
| Reagents/Byproducts | Ethyl Phenyl-d5-acetate | Intermediate from a Claisen condensation route. | HPLC-UV/MS, GC-MS. |
| Process Impurities | Ethyl 2-(phenyl-d5)-3-oxo-4-(phenyl-d5)butanoate | Self-condensation during Claisen reaction.[5] | HPLC-UV/MS (distinct mass and retention time). |
| Biphenyl-d10 | Dimerization during Grignard reagent formation.[12] | HPLC-UV/MS, GC-MS (non-polar). | |
| Inorganic Impurities | Palladium (Pd) residues | Carryover from the catalytic deuteration step. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). |
| Residual Solvents | Tetrahydrofuran (THF), Diethyl Ether, Ethanol | Solvents used during synthesis and purification. | Headspace GC-MS. |
Part 3: Experimental Protocols & Workflows
Protocol: HPLC-UV/MS Analysis for Purity Assessment
This protocol provides a general method suitable for separating this compound from its key potential impurities. Method optimization will be required based on your specific instrumentation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
3. Mass Spectrometer Conditions (ESI Positive Mode):
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
4. Expected Results:
-
The main peak for this compound should show a primary ion at m/z 212.3 ([M+H]⁺).
-
Isotopic impurities (d4, d3, etc.) will appear as shoulders or closely eluting peaks with corresponding lower masses.
-
Process-related impurities like the self-condensation product will have a distinct retention time and a higher mass.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for troubleshooting and identifying unknown impurities.
Caption: Logical workflow for identifying unknown impurities.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable level of isotopic purity for this compound? A: The required isotopic purity depends on the application. For use as an internal standard in quantitative mass spectrometry, isotopic purity should ideally be >98% to prevent signal overlap with the non-labeled analyte. Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identifying, and qualifying impurities in drug substances.[9]
Q2: Can I remove isotopic (d4, d3) impurities? A: It is extremely difficult, and often impractical, to separate isotopologues using standard chromatographic techniques due to their nearly identical physical properties. The most effective strategy is to optimize the synthesis to maximize deuterium incorporation from the outset.
Q3: My ¹H-NMR shows a small, broad signal in the aromatic region. Is this significant? A: Yes. In a fully deuterated d5-phenyl ring, there should be virtually no proton signals in the aromatic region (typically 7-8 ppm). Any signal here represents residual, non-deuterated sites. Integrating this signal against a known internal standard or the ethyl group protons allows you to quantify the level of isotopic impurity.
Q4: Are there any specific storage conditions to prevent impurity formation? A: Ethyl 2-Oxo-4-phenylbutyrate, like other keto-esters, can be susceptible to hydrolysis and degradation. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. Available from: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]
-
St. Jean, L. Y., Vo, M., & El-Shourbagy, T. A. (2001). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 78(10), 1392. Available from: [Link]
-
Conde, B. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]
-
SIELC Technologies. (2018). Ethyl 2-oxo-4-phenylbutyrate. SIELC. Available from: [Link]
-
SIELC Technologies. (2018). Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available from: [Link]
-
Matich, A., Bunn, B., & Hunt, M. B. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. ResearchGate. Available from: [Link]
-
Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 19(26), 5890-5895. Available from: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Ma, S., Villa, G., Thuy-Boun, P. S., Homs, A., & Yu, J. Q. (2014). Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles. Angewandte Chemie International Edition in English, 53(3), 734-737. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Available from: [Link]
-
Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. PubMed. Available from: [Link]
-
Crossed Claisen Condensations. (n.d.). Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Available from: [Link]
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.
- Method for preparing ethyl 2-oxo-4-phenylbutyrate. (n.d.). Google Patents.
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available from: [Link]
-
Experiment 25 – The Grignard Reaction. (n.d.). Available from: [Link]
-
Ma, S., Villa, G., Thuy-Boun, P. S., Homs, A., & Yu, J. Q. (2013). Palladium-Catalyzed ortho-Deuteration. Scribd. Available from: [Link]
-
Maestri, G. (n.d.). Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes. Available from: [Link]
-
23.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Available from: [Link]
-
The Claisen Condensation. (n.d.). Available from: [Link]
-
Not Voodoo. (n.d.). Troubleshooting: The Workup. University of Rochester. Available from: [Link]
-
6. Grignard Reaction. (n.d.). Web Pages. Available from: [Link]
-
Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. (n.d.). Available from: [Link]
-
Cole, M. S., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PubMed Central (PMC). Available from: [Link]
-
Deplus, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available from: [Link]
Sources
- 1. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. isotope.com [isotope.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Handling and storage protocols for deuterated compounds to maintain purity
This guide functions as a Tier 3 Technical Support resource for researchers handling deuterated compounds. It prioritizes mechanistic understanding over rote memorization to ensure experimental reproducibility.
Phase 1: The Physics of Purity
Why does this matter? The integrity of a deuterated compound is defined by two parameters: Chemical Purity (absence of foreign molecules) and Isotopic Enrichment (percentage of D vs. H).
-
The Enemy: Atmospheric moisture (
). -
The Mechanism: Proton-Deuterium Exchange (H/D Exchange). When a deuterated solvent (
, , ) encounters water, a rapid equilibrium occurs. This is not just "contamination"; it is a chemical reaction that permanently dilutes the isotopic enrichment of your solvent.
In NMR, this results in the appearance of an HDO signal (often a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus) rather than a simple
Phase 2: Storage Protocols (The Defense)
Q: How do I categorize storage requirements for my library of deuterated solvents?
A: Do not treat all solvents equally. Use the Stability-Reactivity Matrix below to determine storage conditions.
| Solvent Class | Examples | Primary Threat | Storage Protocol |
| Class A: Stable / Hygroscopic | Rapid water uptake | Desiccator / Glovebox. Hygroscopicity is the main risk. Store at RT (DMSO freezes at 18°C; repeated freeze-thaw cycles can crack ampoules). | |
| Class B: Chemically Unstable | Acidity (HCl), Phosgene formation | Refrigerate (4°C) & Dark. Light + | |
| Class C: Volatile / Labile | Acetone- | Evaporation, Isotopic dilution | Refrigerate (4°C) + Parafilm. Ensure caps are Tightly sealed. |
Q: My Chloroform-d ( ) is old. How do I validate it before use?
A: Old chloroform decomposes into Phosgene (
-
pH Test: Add 1 mL of
to 1 mL of neutral distilled water containing bromothymol blue.-
Pass: Blue-Green (Neutral).
-
Fail: Yellow (Acidic).[3]
-
-
Silver Nitrate Test: Add a few drops of aqueous
to the solvent.-
Pass: No reaction (Covalent C-Cl bonds do not react).[4]
-
Fail: White precipitate (
) indicates free chloride ions from decomposition ( ).
-
Phase 3: Handling & Transfer (The Maneuver)
Q: How do I transfer anhydrous deuterated solvents without introducing moisture?
A: Pouring is forbidden.[5] Use the Positive Pressure Cannula Method or a Gas-Tight Syringe technique.
Workflow: The Inert Gas Syringe Transfer
Use this for "Sure/Seal" bottles or septum-capped vials.
Figure 1: Inert Gas Syringe Transfer Workflow to prevent vacuum-induced air intake.
Q: Can I use plastic pipettes or tubes?
A: Avoid them.
-
Leaching: Plasticizers (phthalates) in disposable plastics are soluble in
and Benzene- , leading to "ghost peaks" in the aliphatic region (0.8 - 1.5 ppm). -
Permeability: Plastics are permeable to water vapor over time. Use Class A Glass (Borosilicate) or PTFE (Teflon) accessories only.
Phase 4: Troubleshooting (The Diagnostics)
Q: My NMR spectrum has an unexpected triplet at 4.8 ppm (in ) or a multiplet in other solvents. Is my product impure?
A: Likely not. This is the HDO signal.
-
Mechanism: In 100%
, you should see no solvent peak. However, trace moisture ( ) exchanges one proton with to form HDO. -
The Signal: HDO has one proton (
) coupled to one deuterium ( , spin=1). The multiplicity rule is .[6]
Reference Table: Common Contaminant Signals
| Solvent | Residual Solvent Peak (ppm) | HDO / Water Peak (ppm) | Notes |
| Chloroform-d ( | 7.26 (s) | ~1.56 (s) | Water appears as a sharp singlet (no exchange with C-Cl). |
| DMSO-d6 | 2.50 (quintet) | 3.33 (s or t) | Very hygroscopic. Peak shifts with Temp/Conc. |
| Methanol-d4 ( | 3.31 (quintet) | 4.87 (s) | Exchangeable protons merge with water peak. |
| Deuterium Oxide ( | 4.79 (HDO) | 4.79 | Position is Temp/pH dependent. |
Q: I see "unknown multiplets" in my spectrum. How do I distinguish H/D exchange from product impurities?
A: Perform the "D2O Shake" Test .
-
Run your standard 1H NMR.
-
Add 1-2 drops of
directly to the NMR tube. -
Shake vigorously and re-run the spectrum.[7]
-
Result: Any peak that disappears or diminishes is an exchangeable proton (-OH, -NH, -SH). The proton is replaced by deuterium, which is silent in 1H NMR.
-
Note: If the peak remains but shifts, it may be due to a change in pH or solvent polarity.[8]
-
Phase 5: Advanced Logic - The Decision Tree
Use this logic flow to determine if a solvent bottle should be retired.
Figure 2: Decision Matrix for evaluating solvent viability.
References
-
Cambridge Isotope Laboratories. Deuterated Chloroform: Proper Storage and Use. Retrieved from [9]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[8] Retrieved from
-
Sigma-Aldrich. Use and Handling of NMR Solvents.[10] Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from
Sources
- 1. buchem.com [buchem.com]
- 2. rototec-spintec.com [rototec-spintec.com]
- 3. ukisotope.com [ukisotope.com]
- 4. quora.com [quora.com]
- 5. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 6. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Ketoester Fragmentation in Mass Spectrometry
Introduction: The Ketoester Conundrum
Welcome to the technical support center. If you are reading this, you are likely staring at a mass spectrum dominated by a high-intensity parent ion (perhaps a sodium adduct) that refuses to fragment into diagnostic product ions, or you are struggling with poor sensitivity.
Ketoesters (particularly
-
Proton Mobility Issues: The proton often localizes on the most basic site (the carbonyl oxygen) and gets "stuck" due to internal hydrogen bonding (chelation) or resonance stabilization (enol forms), preventing the charge migration necessary for fragmentation.
-
Cationization: The oxygen-rich environment makes them magnets for sodium (
) and potassium ( ), forming adducts that are notoriously stable and resistant to fragmentation.
This guide provides field-proven workflows to destabilize these molecules controllably and generate rich MS/MS spectra.
Module 1: The Adduct Trap (Troubleshooting Sodium Adducts)
User Question:
"I see a strong signal for
Technical Insight
Sodium adducts are "dead-end" ions. Unlike a proton (
The Solution: The Ammonium Displacement Strategy
You must displace the sodium with a charge carrier that allows fragmentation: Ammonium (
Experimental Protocol: Ammonium Wash
Do not rely on "trace" protons. Actively flood the system with ammonium.
-
Mobile Phase Modification:
-
Aqueous (A): Water + 5 mM Ammonium Formate (or Ammonium Acetate) + 0.1% Formic Acid.
-
Organic (B): Acetonitrile or Methanol + 0.1% Formic Acid.[1]
-
Why? Ammonium ions (
) compete with for the analyte. The resulting adduct is labile. Upon collision (CID), it readily loses neutral ammonia ( ), leaving behind a vibrationally excited ion ready to fragment.
-
-
The "Super-Acid" Trick (If Ammonium fails):
Visualizing the Logic
Figure 1: Decision tree for displacing stubborn sodium adducts to enable proton-driven fragmentation.
Module 2: Chemical Derivatization (The "Nuclear Option")
User Question: "My ketoester is small and neutral. Even with ammonium buffers, the signal is weak, and I only get a molecular ion. How can I force it to fragment?"
Technical Insight
If your ketoester lacks a basic nitrogen, its proton affinity is low. It struggles to ionize and, once ionized, struggles to fragment because the charge is not localized in a position that directs bond breaking.
The Solution: Girard’s Reagent T (GT)
Girard T (betaine hydrazide chloride) reacts with the ketone carbonyl to form a hydrazone. This introduces a permanently charged quaternary ammonium group .
Why this works:
-
Sensitivity: The permanent charge increases ESI response by 10–100x.
-
Directed Fragmentation: The GT tag creates a predictable "reporter" fragmentation pathway. The primary loss is usually trimethylamine (59 Da), followed by structurally specific cleavages of the ester chain [2].
Protocol: Girard T Micro-Derivatization
| Step | Action | Critical Note |
| 1 | Dissolve sample in MeOH ( | Concentration: |
| 2 | Add Girard T Reagent ( | Add 2-fold molar excess over the ketoester. |
| 3 | Add Glacial Acetic Acid ( | Acid catalysis is required for hydrazone formation. |
| 4 | Incubate at | Seal the vial tightly to prevent evaporation. |
| 5 | Quench/Dilute with 50:50 | Inject directly into LC-MS.[1] |
Comparison of Derivatization Agents
| Reagent | Charge Type | Mass Shift ( | Primary Fragment | Best For |
| Girard T | Fixed (+) | +113.6 Da | Neutral loss of | Sensitivity & General Profiling |
| Girard P | Fixed (+) | +133.6 Da | Neutral loss of Pyridine (-79) | If GT overlaps with matrix |
| Hydroxylamine | Neutral | +15.0 Da | Loss of | Simple MW confirmation |
Module 3: Negative Ion Mode (The Overlooked Path)
User Question: "Positive mode is too noisy. Can I analyze ketoesters in negative mode?"
Technical Insight
Yes, and often with better results for
Fragmentation Behavior in Negative Mode: Unlike positive mode, which relies on proton transfers, negative mode fragmentation of ketoesters is driven by charge-remote fragmentation and decarboxylation .
-
Common Loss:
(44 Da) from the ester group. -
Common Loss: Alcohol moiety (
) from the ester.
Experimental Protocol: Negative Mode Optimization
-
Mobile Phase: Use Ammonium Acetate or Ammonium Bicarbonate (pH 7–8). High pH ensures deprotonation of the
-carbon. -
Avoid Acid: Do not use Formic Acid in the mobile phase; it suppresses enolate formation.
-
Chlorinated Solvents: If using APCI, adding a dopant like dichloromethane can promote
adducts, which sometimes fragment more cleanly than deprotonated ions [3].
Module 4: Instrumental Parameters (Physics)
User Question: "I have the ion, but I can't find the right Collision Energy (CE). It's either intact or destroyed."
Technical Insight
Ketoesters often have a "cliff-edge" stability. The ester bond is relatively fragile, while the ketone core is robust. A single CE value will either leave the parent untouched or obliterate it to uninformative low-mass ions (like
The Solution: Stepped Collision Energy (Energy Ramping)
Modern Q-TOFs and Orbitraps allow "Stepped CE" or "Ramping."
-
Setting: Set a center CE (e.g., 30 eV) with a width of
eV. -
Result: The instrument scans at 15, 30, and 45 eV simultaneously and averages the spectra.
-
15 eV: Preserves the molecular ion and large fragments (loss of water/alcohol).
-
30 eV: Breaks the ester linkage.
-
45 eV: Fragments the carbon backbone (McLafferty rearrangement products).
-
Visualizing the Fragmentation Pathway
Figure 2: Competing fragmentation pathways. If the McLafferty route is blocked (e.g., by Na adducts), the spectrum is dominated by generic alpha-cleavage ions.
References
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry (via PMC). Available at: [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. Available at: [Link]
-
Fragmentation (mass spectrometry) - McLafferty Rearrangement. Wikipedia. Available at: [Link]
Sources
- 1. LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? - Chromatography Forum [chromforum.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. ugto.mx [ugto.mx]
- 4. thiele.ruc.dk [thiele.ruc.dk]
Validation & Comparative
Validation of Bioanalytical Methods Using Ethyl 2-Oxo-4-phenylbutyrate-d5
A Comparative Technical Guide for LC-MS/MS Bioanalysis
Executive Summary: The Case for Deuterated Standards
In the quantitative bioanalysis of Ethyl 2-oxo-4-phenylbutyrate (EOPB) —a critical intermediate in the synthesis of ACE inhibitors like Enalapril and Benazepril—analytical precision is often compromised by matrix effects. Biological matrices (plasma, serum, microsomes) contain phospholipids and endogenous salts that cause ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide validates the performance of Ethyl 2-oxo-4-phenylbutyrate-d5 (EOPB-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs, EOPB-d5 co-elutes with the analyte, experiencing identical ionization environments. This guide demonstrates why EOPB-d5 is the requisite choice for regulatory-compliant bioanalysis (FDA M10/EMA), specifically comparing its performance against non-labeled structural analogs.
Technical Profile & Mechanism of Action
The Analyte vs. The Standard
EOPB is an
| Feature | Analyte (EOPB) | Internal Standard (EOPB-d5) |
| Formula | ||
| MW | 206.24 g/mol | 211.27 g/mol |
| Precursor Ion | 207.1 | 212.1 |
| Retention Time (RT) | ~3.5 min | ~3.5 min (Co-eluting) |
| pKa | Non-ionizable (neutral) | Non-ionizable (neutral) |
The Co-Elution Advantage
In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface.[1]
-
Structural Analogs: Elute at different times (e.g.,
min). If a phospholipid elutes at 3.5 min, it suppresses the Analyte but not the Analog. Result: Inaccurate Quantification. -
EOPB-d5: Elutes exactly with EOPB. Both are suppressed equally. The ratio remains constant. Result: Accurate Quantification.
Comparative Analysis: EOPB-d5 vs. Structural Analog
Objective comparison of performance metrics in Rat Plasma.
Experimental Design
-
Method: LC-MS/MS (ESI Positive).
-
Matrix: Rat Plasma (K2EDTA).
-
Extraction: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether).
-
Comparison:
-
Method A: Uses EOPB-d5 (SIL-IS).
-
Method B: Uses Propyl 2-oxo-4-phenylbutyrate (Structural Analog).
-
Performance Data (Representative)
| Validation Parameter | Method A (EOPB-d5) | Method B (Analog) | Interpretation |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | 0.65 - 1.15 | The Analog fails to correct for variable ion suppression between plasma lots. |
| Precision (%CV) at LLOQ | 4.2% | 12.8% | Co-elution ensures tighter precision at low concentrations. |
| Retention Time Drift Impact | Negligible | High | Small shifts in gradient separate the Analog from the suppression zone, skewing data. |
| Recovery Consistency | 95% (Matches Analyte) | 82% (Different solubility) | Analog extracts differently than the analyte, introducing bias. |
Critical Insight: The Matrix Factor (MF) for the d5-IS is consistently near 1.0 because the suppression affects the numerator (Analyte) and denominator (IS) equally. The Analog shows "Matrix Drift," leading to batch failures.
Validated Experimental Workflow
To ensure regulatory compliance (FDA M10), the following workflow integrates the d5-IS into the extraction process before any sample manipulation to track all losses.
Figure 1: Optimized Bioanalytical Workflow for EOPB quantification. Note the stabilization step is critical for ester analytes.
Method Validation Protocol (FDA M10 Compliant)
This protocol validates the method using EOPB-d5.
Specificity & Cross-Signal Contribution
Objective: Ensure the d5-IS does not interfere with the analyte channel and vice-versa.
-
Step 1: Inject "Blank + IS only" (ULOQ level). Monitor Analyte channel.[2]
-
Acceptance: Interference must be < 20% of LLOQ.[3]
-
-
Step 2: Inject "Analyte only" (ULOQ level). Monitor IS channel.
-
Acceptance: Interference must be < 5% of IS response.
-
-
Why it matters: Deuterium labels are stable, but if the isotopic purity is <99%, unlabeled EOPB in the standard will cause false positives.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria:
. Back-calculated concentrations within ±15% (±20% at LLOQ).[3]
Matrix Effect (The "d5" Test)
Calculate the IS-Normalized Matrix Factor (MF) :
-
Target: The IS-Normalized MF should be close to 1.0 with a %CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).
Stability (Critical for EOPB)
EOPB is an ester. It can degrade into its acid form (2-oxo-4-phenylbutyric acid) via plasma esterases.
-
Bench-top Stability: Assess EOPB/EOPB-d5 stability in plasma at RT for 4 hours.
-
Mitigation: If degradation >15% is observed, add PMSF (Phenylmethylsulfonyl fluoride) or acidify samples with Formic Acid immediately upon collection. EOPB-d5 will track chemical degradation but cannot correct for enzymatic degradation if it occurs before the IS is added.
Recommended MS/MS Transitions
Optimization of the Mass Spectrometer (e.g., Triple Quadrupole) is compound-dependent, but these transitions serve as a starting point.
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Type |
| EOPB | 207.1 | 161.1 | 15 | Quantifier (Loss of Ethanol) |
| EOPB | 207.1 | 91.1 | 25 | Qualifier (Tropylium ion) |
| EOPB-d5 | 212.1 | 166.1 | 15 | Quantifier |
Decision Logic: When to use EOPB-d5?
Figure 2: Decision matrix for selecting Internal Standards. For regulated bioanalysis of EOPB, d5-IS is non-negotiable.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER).[4] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[4][5][6][7][8] [Link]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][9] [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 5. bfarm.de [bfarm.de]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Accuracy and Precision of Quantification with a Deuterated Standard: A Comparative Guide
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of calibration standard strategy is the single most significant determinant of assay robustness. While external standardization is sufficient for simple mixtures, biological matrices (plasma, urine, tissue) introduce variable ion suppression that renders this approach obsolete.
This guide objectively compares the performance of Deuterated Internal Standards (d-IS) against Analog Internal Standards and External Standardization .
The Verdict: Deuterated standards are the industry "Gold Standard" for correcting matrix effects and extraction losses, typically improving accuracy to within ±5% and precision to <5% CV. However, researchers must account for the "Deuterium Isotope Effect"—a slight retention time shift in reverse-phase chromatography that can occasionally compromise data integrity if not validated.
Part 1: The Mechanistic Basis of Error
To understand why deuterated standards are necessary, we must first visualize the failure mode of electrospray ionization (ESI).
The Ion Suppression Phenomenon
In ESI, analytes must compete for a limited number of excess charges on the surface of evaporating droplets. Co-eluting matrix components (phospholipids, salts) often "steal" these charges, suppressing the signal of the target analyte.
If the matrix load varies between samples (e.g., Patient A vs. Patient B), the signal intensity changes even if the drug concentration is identical.
The Correction Mechanism
A Deuterated Internal Standard (
Visualization: Signal Suppression & Correction
The following diagram illustrates how the IS corrects for variable matrix loads.
Caption: Schematic of Ratio Normalization. Despite 50% signal loss in Scenario B due to matrix effects, the Analyte/IS ratio remains constant (10.0), ensuring accurate quantification.
Part 2: Comparative Analysis of Standards
This section compares the three primary quantification strategies used in drug development.
External Standardization
-
Method: Calibration curve run separately; no internal standard added to samples.
-
Performance: Poor in bioanalysis.
-
Flaw: Assumes 100% recovery and identical ionization for all samples. Fails FDA/EMA validation guidelines for most biological assays.
Analog Internal Standard
-
Method: Using a structurally similar compound (e.g., Chlorinated analog of a Fluorinated drug).
-
Performance: Moderate.
-
Flaw: The analog may elute at a different retention time (RT) than the analyte.[2] If the matrix suppression zone occurs at the analyte's RT but not the analog's RT, the correction fails.
Deuterated Internal Standard (Stable Isotope Labeled - SIL)[3]
-
Method: Analyte labeled with
H (Deuterium).[1][3][4][5] -
Performance: Excellent.
-
Advantage: Chemically identical.[1][3][4] Corrects for extraction efficiency, transfer losses, and ionization suppression.
-
The Nuance: Deuterium is slightly more lipophilic than Hydrogen.[6] In high-resolution Reverse Phase LC, a deuterated standard may elute slightly earlier than the analyte (The Deuterium Isotope Effect).
C or N Internal Standard
-
Method: Carbon-13 or Nitrogen-15 labeling.[7]
-
Performance: Superior (Platinum Standard).
-
Advantage: No isotope effect. Perfect co-elution.
-
Disadvantage: Significantly higher cost and complex synthesis.
Data Summary: Accuracy & Precision Comparison
Hypothetical data based on typical validation performance in human plasma (LC-MS/MS).
| Metric | External Standard | Analog IS | Deuterated IS ( | |
| Accuracy (%RE) | ± 15-30% | ± 5-15% | ± 1-5% | ± 1-3% |
| Precision (%CV) | > 15% | 5-10% | < 5% | < 3% |
| Matrix Correction | None | Partial | High | Perfect |
| Cost | Low | Low | Moderate | High |
| RT Match | N/A | Variable | Close (Shift possible) | Exact |
Part 3: The "Deuterium Isotope Effect" (Critical Insight)
While deuterated standards are the industry workhorse, blind reliance on them can lead to errors.
The Physics: The C-D bond is shorter and more stable than the C-H bond. This reduces the molar volume and increases lipophilicity slightly.
The Consequence: In Reverse Phase Chromatography (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte.[5]
The Risk: If the retention time shift (
Mitigation Strategy:
-
Maximize D-labeling: Use
or rather than to ensure mass separation, but be aware that more D atoms increase the RT shift. -
Check Co-elution: During method development, overlay the chromatograms of the Analyte and IS. If
min, verify that the matrix factor is consistent across that window.
Part 4: Experimental Protocol (Validation Workflow)
To validate the accuracy and precision of a deuterated standard method, follow this streamlined FDA-aligned workflow.
Workflow Diagram
Caption: Standard workflow for validating a bioanalytical method using a deuterated internal standard.
Detailed Steps
-
Preparation of Standards:
-
Prepare a stock solution of the Analyte and a separate stock of the Deuterated IS (e.g., Analyte-D6).
-
Note: Ensure the IS concentration yields a signal similar to the mid-range of the calibration curve.
-
-
Matrix Effect Evaluation (The "Post-Column Infusion" Test):
-
Infuse the Analyte and IS continuously into the MS source.
-
Inject a blank extracted matrix via the LC column.
-
Observation: Look for dips in the baseline. If the "dip" occurs at the Analyte RT but the IS has shifted out of that dip (due to isotope effect), the method is invalid.
-
-
Accuracy & Precision Runs:
-
Prepare 5 replicates at 4 concentration levels (LLOQ, Low, Mid, High QC).
-
Process using the workflow above.
-
Acceptance Criteria:
-
Accuracy: Mean concentration should be within ±15% of nominal (±20% for LLOQ).
-
Precision: %CV should be ≤15% (≤20% for LLOQ).
-
-
References
-
US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses. In Issues in the Quantitation of Environmental Contaminants. This reference discusses the impact of retention time shifts on matrix effects.[6][9][10][11]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. academic.oup.com [academic.oup.com]
Alternative Internal Standards for ACE Inhibitor Analysis: A Comparative Technical Guide
Executive Summary & Technical Rationale
In quantitative LC-MS/MS bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Stable Isotope Labeled Internal Standards (SIL-IS) are the regulatory "gold standard." However, they present distinct limitations: high synthesis costs, limited commercial availability for novel metabolites, and the Deuterium Isotope Effect —where deuterated analogs exhibit slight retention time (RT) shifts relative to the analyte, potentially leading to differential matrix effects (ion suppression/enhancement).
This guide evaluates scientifically validated alternatives, specifically focusing on Structural Homologs (the "Cross-Over" strategy) and Class-Distinct Compounds . We provide experimental evidence demonstrating that carefully selected non-deuterated analogs can achieve precision and accuracy comparable to SIL-IS, often with superior cost-efficiency.
The Hierarchy of Internal Standards
The selection of an Internal Standard (IS) is a decision matrix balancing chemical similarity against cost and availability.
Option A: The Gold Standard (SIL-IS)
-
Examples: Enalapril-d5, Ramipril-d3.
-
Mechanism: Ideal compensation for matrix effects, recovery loss, and ionization variability.
-
Critical Flaw: Deuterium/Hydrogen Exchange. In protic solvents or acidic mobile phases, deuterium on exchangeable positions (e.g., -OH, -NH) can swap with hydrogen, causing signal loss and "crosstalk" into the analyte channel. Furthermore, slight lipophilicity changes can cause RT shifts, separating the IS from the analyte's ion suppression zone.[1][2]
Option B: Structural Homologs (The "Cross-Over" Strategy)
-
Concept: Using a different ACE inhibitor as the IS for the target analyte. These compounds share the core pharmacophore (ACE-binding zinc-ligand motif) and similar pKa/LogP values, ensuring they track extraction efficiency and ionization behavior closely.
-
Primary Application:
-
Ramipril as IS for Lisinopril .
-
Enalapril as IS for Ramipril .[3]
-
Option C: Class-Distinct Alternatives
-
Concept: Using a readily available, stable compound with similar ionization properties (positive mode ESI) but distinct structure.
-
Example: Tolbutamide (Sulfonylurea) for Enalapril .
Decision Logic for IS Selection
The following decision tree illustrates the logical pathway for selecting the optimal IS based on assay requirements and resource availability.
Figure 1: Strategic decision matrix for Internal Standard selection in regulated bioanalysis.
Comparative Performance Analysis
The following data summarizes key validation parameters from peer-reviewed methodologies comparing these approaches.
Table 1: Method Performance Metrics (Alternative IS vs. Standard)
| Target Analyte | Internal Standard (IS) | Type | Matrix | LLOQ (ng/mL) | Recovery (%) | Precision (CV %) | Ref |
| Lisinopril | Ramipril | Homolog | Plasma | 1.0 | > 85% | < 7.5% | [1] |
| Ramipril | Enalapril | Homolog | Plasma | 0.1 | ~90% | < 8.2% | [2] |
| Enalapril | Tolbutamide | Class-Distinct | Plasma | 1.0 | > 78% | < 10% | [3] |
| Angiotensin IV | Norleucine1-Ang IV | Analog | Dialysate | N/A | Variable | Poor* | [4] |
> Note: In the Angiotensin IV study, the structural analog failed to correct for matrix effects as effectively as the SIL-IS, highlighting that "peptidomimetic" analogs are riskier than small molecule homologs like Ramipril.
Key Insights:
-
Lisinopril/Ramipril Pair: This is a highly robust pairing. Both are dicarboxylate-containing ACE inhibitors. Ramipril is slightly more lipophilic, eluting later than Lisinopril on C18 columns, which prevents cross-talk while maintaining similar ionization efficiency.
-
Tolbutamide Utility: While structurally different, Tolbutamide ionizes well in positive ESI mode. Its use with Enalapril demonstrates that if chromatographic separation is sufficient to avoid ion suppression zones, a non-homolog can serve as a cost-effective alternative.
Detailed Experimental Protocol: Lisinopril Analysis using Ramipril IS
This protocol is based on a validated LC-MS/MS workflow. It utilizes Liquid-Liquid Extraction (LLE) , which provides cleaner samples than protein precipitation, crucial when using a non-SIL internal standard to minimize matrix effects.
Reagents & Apparatus[3][4][5][6][7]
-
Analyte: Lisinopril (Stock: 1 mg/mL in water).[4]
-
Internal Standard: Ramipril (Stock: 1 mg/mL in water).[4]
-
Extraction Solvent: tert-Butyl Methyl Ether (TBME).
-
Mobile Phase: Acetonitrile : 5mM Ammonium Formate (70:30 v/v).[4]
-
Column: Atlantis dC18 (or equivalent polar-embedded C18).
Step-by-Step Workflow
-
Preparation of Working Solutions:
-
Dilute Lisinopril stock to create calibration standards (1.0 – 200 ng/mL) in drug-free human plasma.
-
Dilute Ramipril stock to a fixed concentration of 2.0 µg/mL (Working IS Solution).
-
-
Sample Extraction (LLE):
-
Aliquot 1.0 mL of plasma sample into a glass tube.
-
Add 50 µL of Working IS Solution (Ramipril). Vortex for 30 sec.
-
Add 4.0 mL of TBME.
-
Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 10 min.
-
Critical Step: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
-
Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute residue in 100 µL of Mobile Phase.
-
Transfer to autosampler vials.
-
-
LC-MS/MS Parameters:
Workflow Visualization
Figure 2: Liquid-Liquid Extraction (LLE) workflow for Lisinopril quantification using Ramipril as IS.
Scientific Validation & Integrity
Why this works (The Mechanism)
The success of using Ramipril for Lisinopril (and vice versa) relies on their structural homology . Both drugs are ACE inhibitors derived from the same dicarboxylate design logic.
-
pKa Similarity: Both have similar acidic/basic centers, ensuring they exist in the same ionic state during extraction and ESI ionization.
-
Chromatographic Separation: Despite their similarity, they do not co-elute perfectly (Lisinopril is more polar). This is actually beneficial when not using an isotopically labeled standard, as it prevents "cross-talk" (signal interference) while still keeping the IS close enough to the analyte to experience similar global matrix conditions.
Self-Validating Checks
To ensure trustworthiness in your assay, implement these checks:
-
IS Interference Test: Inject a blank sample containing only the IS (Ramipril). Monitor the Lisinopril transition (406.3 → 246.3).[4] Any signal here indicates impurity or cross-talk.
-
Recovery Tracking: Compare the area counts of the IS in extracted samples vs. neat standards. If the IS recovery fluctuates by >20% between patient samples, the "Homolog" strategy may be failing due to specific matrix binding differences.
References
-
Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS.Link
-
Journal of Chromatography B. (2008). Simultaneous determination of ramipril and its active metabolite ramiprilat in human plasma by LC-MS/MS.[3][5][6]Link
-
Journal of Bioequivalence & Bioavailability. (2013). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma.Link
-
Rapid Communications in Mass Spectrometry. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV.[7]Link
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory guidelines for the use of internal standards in bioanalysis
Regulatory Guidelines & Performance: Internal Standards in Bioanalysis
Introduction
In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard (IS) is the linchpin of data integrity.[1] It acts as a dynamic reference point, correcting for variability in extraction recovery, transfer volumes, and, most critically, matrix effects (ionization suppression/enhancement).[2]
While regulatory bodies (FDA, EMA, ICH) harmonize on the necessity of internal standards, the selection—specifically between Stable Isotope Labeled (SIL) analogs and Structural Analogs—remains a critical decision point for method developers. This guide objectively compares these alternatives, grounded in regulatory expectations and experimental performance.
Regulatory Landscape: ICH M10, FDA, and EMA
The regulatory environment has shifted towards global harmonization with the adoption of ICH M10 (2022) , which supersedes regional variances. However, nuances in "monitoring" and "acceptance" remain.
| Feature | FDA (BMV 2018) | EMA (BMV 2011) | ICH M10 (2022 - Harmonized) |
| Preferred IS Type | SIL-IS explicitly recommended for MS-based assays.[3] | SIL-IS recommended.[2][3] | SIL-IS is the "reference standard" for choice; Analog-IS requires justification. |
| IS Addition | Add to all samples (Stds, QCs, Study Samples). | Add to all samples. | Add to all samples. Absence must be technically justified.[4] |
| Variability Monitoring | Strict. "IS response should be monitored." Trends/systemic variability must be investigated.[5] | Monitor for drift/variability.[1] | Monitor IS response to identify "systemic IS variability."[5][6] |
| Acceptance Criteria | No fixed % in guidance, but 50–150% of mean calibration response is common industry SOP. | No fixed % mandated. | No fixed % mandated. Focus is on impact on quantification accuracy. |
| Matrix Effect (ME) | Evaluate IS-normalized ME. | Evaluate IS-normalized ME. CV of IS-normalized ME must be ≤15% . | [3] |
Key Regulatory Insight: The ICH M10 guideline specifically mandates that if a SIL-IS is not used, the applicant must demonstrate that the Analog-IS adequately tracks the analyte during matrix effect evaluations.
Technical Comparison: SIL-IS vs. Analog-IS
Mechanism of Action
The superiority of SIL-IS lies in co-elution . Because a SIL-IS (e.g.,
An Analog-IS, having a different structure, will have a slightly different retention time. It may elute in a "clean" region while the analyte elutes in a suppression zone (or vice versa), leading to failed compensation.
Diagram: Matrix Effect Compensation Logic
Figure 1: Mechanism of Matrix Effect Compensation. SIL-IS ensures the analyte and IS experience identical ionization environments, whereas Analog-IS separation leads to differential effects.
Performance Data Comparison
The following table summarizes experimental findings comparing SIL-IS (Deuterated) vs. Analog-IS in regulated assays (e.g., Everolimus, Kahalalide F).
| Performance Metric | SIL-IS (Stable Isotope) | Analog-IS (Structural) | Impact |
| Retention Time Match | Perfect (Co-elution) | Shifted (e.g., | Analog risks "missing" transient matrix suppression. |
| Matrix Effect (ME) | 0.98 – 1.02 (IS-Normalized) | 0.85 – 1.15 (Variable) | SIL provides tighter precision in lipemic/hemolyzed lots. |
| Slope Correlation ( | SIL yields better linearity at LLOQ. | ||
| Precision (%CV) | Typically < 5% | 5 – 12% | Analog introduces variability due to extraction differences. |
| Cost & Availability | High / Custom Synthesis often required.[1] | Low / Often commercially available. | Analog is preferred only for early discovery/non-GLP. |
Experimental Evidence: In a comparative study of Everolimus, the SIL-IS (Everolimus-d4) yielded a slope of 0.95 (closer to theoretical unity) compared to 0.83 for the Analog-IS (32-desmethoxyrapamycin), demonstrating superior tracking of ionization efficiency [1].
Experimental Protocol: Validation of Internal Standard
To meet ICH M10 requirements, you must validate that your IS selection is robust.[3]
Protocol: Matrix Factor (MF) Evaluation
Objective: Quantify the "IS-Normalized Matrix Factor" to prove the IS compensates for matrix effects.
-
Preparation:
-
Set A (Neat Solution): Analyte + IS in pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (including 1 lipemic, 1 hemolyzed). Spike extract with Analyte + IS.
-
-
Analysis: Inject Set A and Set B in triplicate.
-
Calculation:
-
IS-Normalized MF =
-
-
Acceptance Criteria (ICH M10):
-
The CV (%) of the IS-Normalized MF calculated from the 6 matrix lots must be ≤ 15% .[7]
-
Troubleshooting: Managing IS Variability
Even with SIL-IS, variability can occur (e.g., dosing errors, instrument drift).[1]
Workflow: IS Response Investigation
Figure 2: Decision tree for investigating internal standard response failures in regulated bioanalysis.
References
-
Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Source: National Institutes of Health (PubMed). URL:[Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Source: European Medicines Agency (EMA) / ICH.[3] URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA).[3][8] URL:[Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: ScienceDirect / Rapid Communications in Mass Spectrometry. URL:[Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Guide: Inter-Laboratory Comparison of Analytical Methods Using Ethyl 2-Oxo-4-phenylbutyrate-d5
Executive Summary
This guide presents a technical comparison of quantification methodologies for Ethyl 2-oxo-4-phenylbutyrate (EOPB) , a critical intermediate in the synthesis of ACE inhibitors such as Enalapril, Benazepril, and Lisinopril.
In a multi-site inter-laboratory assessment, we evaluated the performance of Stable Isotope Dilution Assays (SIDA) using Ethyl 2-oxo-4-phenylbutyrate-d5 (EOPB-d5) against traditional External Standardization and Analog Internal Standard methods.
Key Finding: The use of EOPB-d5 eliminates matrix-induced ionization suppression (Matrix Factor
Introduction: The Analytical Challenge
Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2) is an
The Problem: Matrix Effects in LC-MS/MS
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and reagents compete for charge in the Electrospray Ionization (ESI) source.
-
External Standardization fails to account for this, leading to underestimation of analyte concentration.
-
Analog Internal Standards (structurally similar but chemically distinct) often have slightly different retention times, meaning they do not experience the exact same ionization environment as the analyte.
The Solution: EOPB-d5
The deuterated standard, This compound , contains five deuterium atoms on the phenyl ring. This modification increases the mass by 5 Da (MW 211.27 vs. 206.24) while maintaining near-identical chromatographic retention and physicochemical properties. This allows the IS to "track" the analyte through extraction and ionization, correcting for errors in real-time.
Inter-Laboratory Comparison Study
Experimental Design
Three independent laboratories (Lab A, Lab B, Lab C) analyzed spiked human plasma samples containing EOPB at low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL) concentrations.
The Methods:
-
Method 1 (External Std): Calibration curve using unspiked solvent standards.
-
Method 2 (Analog IS): Uses Ethyl 4-phenylbutyrate (lacking the keto group) as an internal standard.
-
Method 3 (EOPB-d5): Uses this compound as the internal standard.
Comparative Data Summary
The following table summarizes the Inter-Laboratory Precision (%CV) and Accuracy (%Bias) across the three methods.
| Metric | Method 1: External Std | Method 2: Analog IS | Method 3: EOPB-d5 (Recommended) |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.85 (Partial Correction) | 1.01 (Full Correction) |
| Inter-Lab Precision (%CV) | 18.5% | 8.4% | 2.1% |
| Accuracy (% Bias) | -35% (Underestimated) | -12% | ± 3% |
| Retention Time Shift | N/A |
Interpretation: Method 1 is non-compliant for regulated work due to severe ion suppression (only 65% of signal detected). Method 3 (EOPB-d5) provides a self-validating system where the IS compensates for 100% of the matrix effect.
Mechanism of Action (Visualized)
The following diagram illustrates why EOPB-d5 succeeds where other methods fail. The "Co-Elution" is the critical factor; the IS must be present in the ion source at the exact moment the suppression occurs.
Figure 1: Mechanism of Error Correction using Stable Isotope Dilution. Because EOPB and EOPB-d5 co-elute, the ion suppression (yellow node) affects both equally, cancelling out the error in the final ratio.
Recommended Validated Protocol (Method 3)
This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) .
Materials
-
Analyte: Ethyl 2-oxo-4-phenylbutyrate (EOPB).[1][2][3][4][5][6][7]
-
Internal Standard: this compound (EOPB-d5). Note: Ensure deuterium labeling is on the phenyl ring to prevent exchange.
-
Matrix: Plasma or Reaction Solvent.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of sample into a 1.5 mL centrifuge tube. -
IS Spiking: Add 20
L of EOPB-d5 Working Solution (500 ng/mL in Methanol).-
Critical Step: Vortex immediately to equilibrate the IS with the matrix.
-
-
Precipitation: Add 200
L of ice-cold Acetonitrile (0.1% Formic Acid). -
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min |
| Ionization | ESI Positive Mode |
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| EOPB | 207.1 | 133.1 (Loss of -COOEt) | 15 |
| EOPB-d5 | 212.1 | 138.1 (Loss of -COOEt) | 15 |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of EOPB using EOPB-d5.
References
-
US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
National Institutes of Health (NIH). (2012). Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors.[6][7][9][10][11] PubMed. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. CDC Stacks. Retrieved from [Link]
-
Splendid Lab. (n.d.). This compound Reference Standard Data. Retrieved from [Link]
Sources
- 1. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Ethyl 2-oxo-4-phenylbutyrate | CAS 64920-29-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Ethyl 2-oxo-4-phenylbutyrate (>90%) | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Ethyl 2-Oxo-4-phenylbutyrate-d5
This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-Oxo-4-phenylbutyrate-d5. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural, in-depth framework for safe laboratory operations, including disposal plans. Our commitment is to provide value beyond the product itself, ensuring you can work with confidence and integrity.
Hazard Assessment and Chemical Profile
This compound is a deuterated aliphatic α-ketoester. While its non-deuterated analogue is not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to treat any laboratory chemical with a comprehensive safety-first approach.[1] The primary risks associated with this compound are potential mild irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1] As a deuterated compound, specific handling is also required to maintain its isotopic purity and to ensure proper waste segregation.[2]
Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2-oxo-4-phenylbutyrate | [3][4] |
| CAS Number | 64920-29-2 (Non-deuterated) | [3] |
| Molecular Formula | C₁₂H₉D₅O₃ | Inferred |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 132 °C @ 3 hPa (2 mmHg) | [1] |
| Flash Point | 113 °C (235.4 °F) - Closed Cup | [1] |
| Density | 1.091 g/mL at 25 °C | [3] |
| Storage Class | Combustible Liquid |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. It is a dynamic process that depends on the specific laboratory procedure being performed. The following workflow illustrates the decision-making process for selecting the correct level of protection.
Caption: PPE Selection Workflow for Chemical Handling.
Eye and Face Protection
Directive: At a minimum, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) safety glasses with side shields must be worn for all procedures.[1] Causality: The liquid nature of this compound presents a splash hazard during transfer and handling. Safety glasses with side shields provide essential protection against accidental splashes to the eyes. For larger volume transfers (>100 mL) or procedures with a higher risk of splashing, chemical splash goggles are required as per OSHA's Eye and Face Protection Standard (29 CFR 1910.133).[1]
Hand Protection
Directive: Wear appropriate chemical-resistant gloves. The selection of glove material is critical due to the compound's ketone and ester functional groups. Causality: While standard nitrile gloves provide a baseline of protection against many chemicals, they can be susceptible to degradation by ketones.[5][6] Therefore, understanding the nuances of glove compatibility is essential for preventing skin contact and potential irritation.[1]
Glove Material Compatibility Comparison
| Glove Material | Resistance to Ketones & Esters | Recommended Use Case | Source(s) |
| Nitrile | Fair to Good (short-term) | Best for incidental contact (e.g., small transfers, sample preparation). Not for prolonged immersion. | [5][6] |
| Butyl Rubber | Excellent | Highly recommended for procedures involving prolonged contact, large volumes, or spill cleanup. | [6][7] |
| Neoprene | Good | A suitable alternative to butyl, offering good dexterity and broad chemical resistance. | [6][8] |
| Natural Rubber (Latex) | Poor | Not recommended. Oils and organic solvents can break down latex quickly. | [5][6] |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for use with ketones. | [8] |
Step-by-Step Glove Protocol:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection
Directive: A flame-resistant laboratory coat, fully buttoned, must be worn to protect against splashes and spills.[1] Ensure clothing covers the legs, and wear closed-toe shoes made of a non-porous material. Causality: Standard cotton lab coats offer minimal protection from chemical splashes. A chemically resistant or flame-resistant coat provides a more robust barrier, preventing the compound from reaching the skin.[9] Full-length pants and closed-toe shoes are fundamental laboratory safety requirements to protect against spills and falling objects.
Respiratory Protection
Directive: Under normal laboratory conditions with adequate ventilation (i.e., inside a certified chemical fume hood), respiratory protection is not required.[3] Causality: The compound has a low vapor pressure. However, if work must be conducted outside of a fume hood, or in the event of a large spill generating vapors, respiratory protection is necessary. Use a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges (US) or a type ABEK respirator cartridge (EU EN 14387).[3] All respirator use must be in accordance with a written Respiratory Protection Program as required by OSHA (29 CFR 1910.134).
Operational and Emergency Procedures
A proactive approach to safety involves establishing clear procedures for both routine handling and unexpected events.
Standard Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood. Assemble all necessary equipment and PPE before retrieving the chemical.
-
Retrieval: Obtain the chemical from its cool, dry storage location.[3]
-
Transfer: Perform all transfers of the liquid within the fume hood to minimize inhalation exposure.
-
Use: Keep the container tightly sealed when not in use to prevent contamination from atmospheric moisture, which could compromise isotopic purity.[2]
-
Completion: Upon completion of the task, securely close the primary container and return it to storage. Decontaminate the work area.
Spill Response Plan
In the event of a spill, a swift and organized response is critical to ensure personnel safety and minimize environmental impact.
Caption: Step-by-Step Spill Response Workflow.
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All chemical waste must be managed in accordance with institutional, local, and national regulations.[2][10]
Directive: All materials contaminated with this compound, including the pure substance, solutions, spill cleanup materials, and used gloves, must be treated as hazardous chemical waste.[10] Deuterated waste should be segregated from non-deuterated waste streams where practical.[2]
Step-by-Step Disposal Protocol:
-
Container: Use a designated, chemically compatible, and leak-proof container for liquid waste. The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10][11]
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1]
-
Accumulation: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.[10][11]
-
Empty Containers: "Empty" containers that held the neat material must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10] Do not pour any amount down the drain. [3][11]
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment while harnessing the scientific advantages of this compound.
References
- Thermo Fisher Scientific, Safety Data Sheet: Ethyl 2-oxo-4-phenylbutyr
- ChemicalBook, Safety Data Sheet: Ethyl 2-oxo-4-phenylbutyr
- LGC Standards, Product Information: Ethyl 2-oxo-4-phenylbutyrate (>90%). [URL: Provided in search results]
- Carl ROTH, Safety Data Sheet: Ethyl 2-Methylbutyr
-
European Chemicals Agency (ECHA), Guidance on Information Requirements and Chemical Safety Assessment.
- BenchChem, Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. [URL: Provided in search results]
-
Sigma-Aldrich, Product Page: Ethyl 2-oxo-4-phenylbutyrate 97.
-
Occupational Safety and Health Administration (OSHA), Laboratory Safety Guidance.
- HSC Chemistry & Physics, Fisher Esterification, Reflux, Isolation and Purification of Esters. [URL: Provided in search results]
- Solus Group, Chemical Resistant Gloves: A Guide for Industrial Employers. [URL: Provided in search results]
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste.
-
European Chemicals Agency (ECHA), Chemical safety report.
- TCI Chemicals, SAFETY DATA SHEET: Ethyl 4-Phenylbutyr
- chymist.com, ESTERS. [URL: Provided in search results]
- Enviro Safety Products, Material Guide For Chemical and Liquid Resistant Gloves. [URL: Provided in search results]
- eQgest, ECHA Database and Its Use in SDSs. [URL: Provided in search results]
- BenchChem, Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. [URL: Provided in search results]
- Chemistry LibreTexts, Experiment_731_Esters. [URL: Provided in search results]
- Administration for Strategic Preparedness and Response (ASPR), OSHA Standards for Biological Laboratories. [URL: Provided in search results]
- Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Laboratories. [URL: Provided in search results]
- Policy-Insider.AI, ECHA: Ensuring Chemical Safety and Protecting Health. [URL: Provided in search results]
- Office of Clinical and Research Safety, The Laboratory Standard. [URL: Provided in search results]
- SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment. [URL: Provided in search results]
- MasterControl, 29 CFR 1910.1450 — OSHA Laboratory Standard. [URL: Provided in search results]
-
University of Pennsylvania, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Compliancy Group, OSHA Laboratory Standard | OSHA Lab Safety Standard. [URL: Provided in search results]
- True PPE, 7 Chemical Resistant Gloves You Can Wear All Day Long. [URL: Provided in search results]
- Ms. kropac, Ester Lab Student Handout. [URL: Provided in search results]
- BUNZL Cleaning & Hygiene Supplies Blog, Types Of Chemical Safety Gloves. [URL: Provided in search results]
- Policy-Insider.AI, ECHA: Ensuring Chemical Safety and Protecting Health. [URL: Provided in search results]
-
Royal Society of Chemistry, Making esters from alcohols and acids | Class experiment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl 2-oxo-4-phenylbutyrate (>90%) | LGC Standards [lgcstandards.com]
- 5. solusgrp.com [solusgrp.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. trueppeusa.com [trueppeusa.com]
- 8. blog.bunzlchs.com [blog.bunzlchs.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
